Kif15-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-5-29-18(27)15-11(4)21-19(30-15)23-16(25)14(10(2)3)24-17(26)12-8-6-7-9-13(12)22-20(24)28/h6-10,14H,5H2,1-4H3,(H,22,28)(H,21,23,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQQKICGMSZCJL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)[C@H](C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Kif15-IN-1: A Technical Guide to its Mechanism of Action in Mitosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif15 (Kinesin family member 15), also known as Kinesin-12 or HKLP2, is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis.[1] While not essential for spindle assembly under normal conditions, Kif15 becomes critical for this process when the function of the primary mitotic kinesin, Eg5 (KIF11), is inhibited.[2][3] This functional redundancy makes Kif15 a compelling target for anti-cancer therapies, particularly in the context of overcoming resistance to Eg5 inhibitors. Kif15-IN-1 is a small molecule inhibitor of Kif15 that has demonstrated anti-proliferative activity, making it a valuable tool for both basic research and drug development. This guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its effects on mitotic progression.
Core Mechanism of Action
This compound functions as a potent and specific inhibitor of the Kif15 motor protein. Its primary mechanism of action is the competitive inhibition of ATP binding to the Kif15 motor domain. This prevents the conformational changes necessary for Kif15 to translocate along microtubules, effectively halting its motor activity.
The inhibition of Kif15 by this compound leads to a cascade of effects on the mitotic spindle. In cells reliant on Kif15 for spindle bipolarity, particularly in the presence of Eg5 inhibitors, treatment with this compound results in the collapse of the bipolar spindle into a monopolar structure. This mitotic arrest ultimately triggers apoptotic cell death in cancer cells.
Signaling and Functional Pathway
The following diagram illustrates the role of Kif15 in mitosis and the mechanism of inhibition by this compound.
References
- 1. KIF15 - Wikipedia [en.wikipedia.org]
- 2. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment | PLOS One [journals.plos.org]
- 3. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Kif15-IN-1 on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 15 (Kif15), also known as Kinesin-12, is a plus-end directed motor protein that plays a crucial, albeit context-dependent, role in the formation and maintenance of the bipolar mitotic spindle. While dispensable for mitosis in the presence of the primary mitotic kinesin Eg5 (Kinesin-5), Kif15 becomes essential for spindle assembly and cell division when Eg5 is inhibited. This functional redundancy has positioned Kif15 as a key target for overcoming resistance to Eg5-inhibiting anti-cancer drugs. Kif15-IN-1 is a small molecule inhibitor developed to specifically target Kif15, offering a valuable tool for both basic research and therapeutic development. This technical guide provides an in-depth analysis of the effects of this compound on microtubule dynamics, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.
Mechanism of Action of this compound
This compound acts as a potent inhibitor of Kif15's motor activity. Its primary mechanism involves arresting the Kif15 motor domain in a microtubule-bound state.[1] This "rigor-like" binding prevents the ATP hydrolysis cycle that is necessary for the conformational changes driving processive movement along the microtubule lattice. By locking Kif15 onto the microtubule, this compound effectively inhibits its ability to slide and organize microtubules within the mitotic spindle.
Quantitative Effects of this compound on Kif15 Motor Function
The inhibitory effect of this compound on Kif15's motor function has been quantified in in vitro motility assays. These assays directly visualize the movement of microtubules propelled by surface-adhered motor proteins.
| Parameter | Value | Assay Conditions | Reference |
| Concentration for complete inhibition of Kif15-driven microtubule gliding | 60 µM | In vitro microtubule gliding assay with purified Kif15 motor protein. | [1] |
Table 1: Quantitative data on the inhibition of Kif15 motor activity by this compound.
It is important to note that while the effect of this compound on the motor activity of Kif15 is well-characterized, direct quantitative data on the impact of this compound on the intrinsic dynamic instability of microtubules (i.e., polymerization rate, depolymerization rate, catastrophe frequency, and rescue frequency) is not yet available in the published literature. The primary mechanism of this compound is the inhibition of the Kif15 motor, and its effects on the microtubule polymer itself are likely secondary to this action.
Experimental Protocols
Microtubule Gliding Assay
This assay is fundamental to determining the effect of inhibitors on motor protein function.
Objective: To measure the velocity of microtubule movement driven by Kif15 motors and the inhibitory effect of this compound.
Materials:
-
Purified, recombinant Kif15 motor protein
-
Taxol-stabilized, fluorescently labeled microtubules
-
Casein solution (for surface passivation)
-
Motility buffer (e.g., BRB80 buffer supplemented with ATP, an oxygen scavenging system, and taxol)
-
This compound stock solution (in DMSO)
-
Microscope slides and coverslips for creating flow chambers
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Flow Chamber Preparation: Construct a flow chamber by affixing a coverslip to a microscope slide with double-sided tape, creating a narrow channel.
-
Surface Passivation: Introduce a casein solution into the chamber and incubate to block non-specific protein binding.
-
Motor Adsorption: Flow in a solution of purified Kif15 motor protein and allow it to adsorb to the casein-coated surface.
-
Wash Step: Wash the chamber with motility buffer to remove unbound motors.
-
Microtubule Introduction: Introduce a solution of fluorescently labeled, taxol-stabilized microtubules into the chamber.
-
Inhibitor Addition: For inhibitor studies, the motility buffer will contain the desired concentration of this compound or DMSO as a control.
-
Imaging: Visualize microtubule movement using a TIRF microscope. Acquire time-lapse image sequences.
-
Data Analysis: Track the movement of individual microtubules over time to calculate their gliding velocity. Compare the velocities in the presence and absence of this compound to determine the inhibitory effect.
In Vitro Microtubule Dynamics Assay (TIRF Microscopy)
While not yet reported for this compound, this assay would be the standard method to directly measure the effects on microtubule dynamic instability.
Objective: To quantify microtubule growth rate, shrinkage rate, catastrophe frequency, and rescue frequency in the presence of Kif15 and this compound.
Materials:
-
Purified tubulin (unlabeled and fluorescently labeled)
-
GMPCPP-stabilized microtubule "seeds"
-
Polymerization buffer (e.g., BRB80 with GTP)
-
Purified Kif15 protein
-
This compound stock solution (in DMSO)
-
TIRF microscope
Procedure:
-
Flow Chamber Preparation: Prepare a flow chamber as described for the gliding assay.
-
Seed Immobilization: Immobilize GMPCPP-stabilized microtubule seeds onto the coverslip surface.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (a mix of unlabeled and fluorescently labeled), GTP, Kif15, and this compound (or DMSO control) in polymerization buffer.
-
Initiate Dynamics: Introduce the reaction mixture into the flow chamber to initiate microtubule polymerization from the seeds.
-
Imaging: Use TIRF microscopy to acquire time-lapse images of the growing and shrinking microtubules.
-
Data Analysis: Generate kymographs (time-space plots) from the image sequences. From the kymographs, measure the slopes of growing and shrinking segments to determine rates, and identify the points of transition to calculate catastrophe and rescue frequencies.
Signaling Pathways and Logical Relationships
The primary role of Kif15 becomes apparent when the function of Eg5 is compromised. The following diagram illustrates the logical relationship between Eg5, Kif15, and the effect of their respective inhibitors on mitotic progression.
Conclusion
This compound is a valuable research tool for dissecting the role of Kif15 in mitosis and for exploring its potential as a therapeutic target. Its mechanism of arresting Kif15 in a microtubule-bound state is well-established, with a clear quantitative effect on Kif15's motor activity. While the direct impact of this compound on the dynamic instability of microtubules remains to be quantified, its ability to inhibit the compensatory mechanism for Eg5 function underscores its importance in the development of novel anti-cancer strategies. The experimental protocols detailed herein provide a framework for further investigation into the nuanced effects of this and other Kif15 inhibitors on the intricate dynamics of the mitotic spindle.
References
Kif15-IN-1: A Technical Guide for Investigating Kinesin Motor Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Kif15-IN-1, a small molecule inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2). Kif15 is a plus-end directed motor protein crucial for the proper formation and maintenance of the bipolar mitotic spindle, making it a compelling target in oncology.[1][2] This document details the mechanism of action of this compound, provides quantitative data on its activity, and offers detailed protocols for key biochemical and cellular assays to facilitate its use in research and drug development.
Introduction to Kif15 and the Role of this compound
Kinesin family member 15 (Kif15) plays a critical role in mitosis, working in concert with another mitotic kinesin, Eg5 (Kinesin-5), to establish and maintain the bipolar spindle.[3] Kif15 is capable of cross-linking and sliding microtubules, generating outward forces that push the spindle poles apart.[4] Notably, Kif15 can compensate for the loss of Eg5 function, a phenomenon that has been implicated in the development of resistance to Eg5-targeting cancer therapies.[4][5] This functional redundancy underscores the importance of targeting Kif15, potentially in combination with Eg5 inhibitors, as a therapeutic strategy.[5]
This compound is a valuable research tool for probing the function of Kif15. It acts by arresting the Kif15 motor in a microtubule-bound state, thereby inhibiting its motility without disrupting its ability to crosslink microtubules.[5] This mechanism of action makes this compound a potent inhibitor of Kif15-driven processes and a useful chemical probe for studying mitotic spindle dynamics.
Quantitative Data for this compound
The following tables summarize the reported in vitro and cellular activities of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Source |
| Microtubule Gliding Assay | IC50 | 203 nM | [3][6] |
| Microtubule Gliding Assay | IC50 | 1.72 µM | [3] |
Note: The discrepancy in IC50 values may be due to different experimental conditions or recombinant protein constructs used in the respective studies.
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | Parameter | Value (at 48h) | Source |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | GI50 | Not explicitly stated, but showed concentration-dependent inhibition | [7][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Apoptosis (Early + Late) | ~80% at GI50 dose | [8] |
| MCF7 | Estrogen Receptor-Positive (ER+) | GI50 | Not explicitly stated, but showed concentration-dependent inhibition | [7][8] |
Signaling Pathways and Experimental Workflows
Kif15 and Eg5 in Mitotic Spindle Assembly
The formation of a bipolar mitotic spindle is essential for accurate chromosome segregation. This process is driven by the coordinated action of multiple motor proteins. The diagram below illustrates the redundant roles of Kif15 and Eg5 in this pathway and the points of inhibition by their respective inhibitors.
References
- 1. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. molbiolcell.org [molbiolcell.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to the Role of Kif15 in Spindle Assembly
Audience: Researchers, scientists, and drug development professionals.
Abstract: The formation of a bipolar mitotic spindle is paramount for accurate chromosome segregation during cell division. While the kinesin-5 motor Eg5 is a primary driver of this process, the kinesin-12 motor, Kif15 (also known as HKLP2), plays a crucial, partially redundant role.[1] Kif15 is essential for maintaining spindle bipolarity, particularly when Eg5 function is compromised, making it a key factor in the development of resistance to Eg5-targeting cancer chemotherapeutics.[2][3] This guide provides a comprehensive overview of Kif15's mechanism, regulation, and interaction with key partners like TPX2, PRC1, and KBP. We present quantitative data on its motor properties, detail essential experimental protocols for its study, and illustrate its regulatory and functional pathways. Understanding the multifaceted role of Kif15 is critical for developing next-generation antimitotic therapies, particularly combination strategies that co-target Eg5 and Kif15 to overcome therapeutic resistance.[4]
Core Function of Kif15 in Mitosis
Kif15 is a plus-end-directed molecular motor that contributes to the outward forces necessary for separating spindle poles and maintaining the bipolar structure of the mitotic spindle.[5] Its function, however, is context-dependent.
A Redundant yet Critical Partnership with Eg5
In most human cells, the kinesin-5 motor Eg5 is the dominant force generator for establishing the bipolar spindle.[1][6] Kif15's role is often described as redundant, as it is not essential for spindle bipolarity when Eg5 is fully active.[6][7] However, this redundancy is a linchpin for cell survival under stress. When Eg5 is partially or fully inhibited, Kif15 becomes indispensable for both spindle assembly and maintenance.[6][7] Overexpression of Kif15 can fully compensate for the loss of Eg5 activity, enabling cells to divide and fostering resistance to Eg5-inhibiting drugs.[7][8][9] This functional overlap has positioned Kif15 as a critical target in oncology to circumvent drug resistance.[8][10]
Mechanism of Action: From K-fibers to Antiparallel Microtubules
Kif15 generates force by crosslinking and sliding microtubules.[7][11] The specific microtubules it acts upon appear to differ based on the cellular context.
-
Under Normal Conditions: In unperturbed mitotic cells, Kif15 predominantly localizes to kinetochore-fibers (K-fibers) and regulates their length. This activity can actually antagonize the pole-separating forces generated by Eg5.[12]
-
Under Eg5 Inhibition: When Eg5 function is lost, Kif15 relocalizes to non-kinetochore, antiparallel microtubules in the spindle midzone.[12] Here, it functions more like Eg5, sliding these microtubules apart to drive centrosome separation and maintain spindle bipolarity.[6][7] This functional switch is a key mechanism behind Kif15-mediated resistance to Eg5 inhibitors.
Regulation of Kif15 Activity
The localization, activity, and function of Kif15 are tightly controlled by a network of interacting proteins and post-translational modifications.
Key Interaction Partners
-
TPX2 (Targeting Protein for Xklp2): This microtubule-associated protein is essential for localizing Kif15 to spindle microtubules immediately following nuclear envelope breakdown.[6][13] The interaction is critical for Kif15's function; in the absence of TPX2, Kif15 cannot efficiently contribute to spindle assembly.[6][7] The C-terminal domain of TPX2, in particular, regulates Kif15's localization and motility.[14]
-
PRC1 (Protein Regulator of Cytokinesis 1): PRC1 is a crosslinking protein that preferentially bundles antiparallel microtubules. It facilitates Kif15's function by stabilizing the very microtubule overlaps where Kif15 must act to generate sliding forces.[8][9] This is especially important in cells that rely on Kif15 for spindle assembly after Eg5 inhibition.[8]
-
KBP (Kinesin-Binding Protein): KBP is a mitosis-specific interaction partner of Kif15.[5][15] It plays a crucial role in localizing Kif15 to the spindle equator and is required for the proper alignment of chromosomes at the metaphase plate.[5][13] Mechanistically, KBP can remodel the Kif15 motor domain to prevent it from binding to microtubules, suggesting it acts as a negative regulator to ensure Kif15 is active only in the correct location.[16][17]
Signaling and Post-Translational Control
In cancer cells, Kif15's role extends beyond mitosis to include the promotion of cell proliferation and migration. This is often mediated through established signaling pathways.
-
MEK/ERK Pathway: Kif15 has been shown to promote pancreatic cancer cell proliferation by activating the MEK/ERK signaling pathway, leading to the upregulation of cell cycle proteins like cyclin D1.[18]
-
PI3K/AKT Pathway: In breast cancer, Kif15 knockdown inhibits the expression of phosphorylated AKT, suggesting Kif15 may function as an oncogene by promoting pro-survival signaling.[19]
-
Acetylation and Phosphorylation: The activity of Kif15 is also regulated by post-translational modifications. SIRT1-mediated acetylation of Kif15 is essential for its subsequent phosphorylation, a key step in activating its motor function to promote focal adhesion disassembly and cancer cell migration.[20]
Quantitative Data on Kif15 Function
The biophysical and cellular properties of Kif15 have been quantified through various assays, providing a basis for comparison with other motor proteins and for understanding its cellular impact.
| Parameter | Value | Experimental Context | Source |
| Stall Force | ~6 pN | Single-molecule optical trap experiments under hindering loads. | [1] |
| Unloaded Velocity | Up to 6-fold faster than Eg5 | Single-molecule optical trapping and microtubule gliding assays. | [4] |
| Processivity | < ~10 steps | Under hindering loads in single-molecule experiments. Significantly less processive than Eg5. | [1][4] |
| ATP Binding Rate | 5.6 ± 0.3 μM⁻¹s⁻¹ | Pre-steady-state kinetics. | [21] |
| ATP Hydrolysis Rate (k_cat_) | 45 ± 1 s⁻¹ | Steady-state microtubule-stimulated ATPase assay. | [21] |
| Microtubule Affinity (K_m,MT_) | 0.23 ± 0.02 μM | Steady-state microtubule-stimulated ATPase assay. | [21] |
Table 1: Single-Molecule Mechanics and Kinetic Parameters of Kif15. This table summarizes key biophysical and enzymatic properties of the Kif15 motor.
| Condition | Kif15-IN-1 Conc. | Eg5 Inhibitor (Ispinesib) Conc. | MT Gliding Velocity | Source |
| Kif15 Only | 0 µM | N/A | Normalized to 100% | [4] |
| Kif15 Only | 60 µM | N/A | ~0% (Motility eliminated) | [4] |
| Eg5 Only | N/A | 0 µM | Normalized to 100% | [4] |
| Eg5 Only | N/A | 1 µM | ~0% (Motility eliminated) | [4] |
| Kif15 + Eg5 Admixture | 60 µM | 0 µM | Reduced, but not eliminated | [4] |
| Kif15 + Eg5 Admixture | 0 µM | 1 µM | Reduced, but not eliminated | [4] |
| Kif15 + Eg5 Admixture | 60 µM | 1 µM | ~0% (Motility eliminated) | [4] |
Table 2: Effects of Kif15 and Eg5 Inhibitors on Microtubule Gliding. This data highlights the functional redundancy of the motors; motility only ceases when both are inhibited.[4]
| Assay | Cell Line | Condition | Observation | Source |
| Cell Proliferation | HeLa | 20 µM this compound + 1 nM Ispinesib | Synergistic reduction in cell viability | [4] |
| Cell Proliferation | MDA-MB231 (TNBC) | This compound (GI50 dose) | Anti-proliferative effect, suppression of migration | [22] |
| Apoptosis | U87 MG (Glioma) | shRNA knockdown of KIF15 | Significant increase in apoptotic cells | [23] |
| Cell Cycle | U87 MG (Glioma) | shRNA knockdown of KIF15 | Cell cycle arrest in G2 phase | [23] |
| Prometaphase Duration | HeLa | siRNA knockdown of Kif15/KBP | Delayed prometaphase with misaligned chromosomes | [5] |
Table 3: Cellular Consequences of Kif15 Inhibition or Depletion. This table summarizes the cellular phenotypes resulting from the loss of Kif15 function, underscoring its importance in cell cycle progression and survival.
Key Experimental Protocols
Co-Immunoprecipitation of Kif15 and KBP
This protocol is used to verify the mitosis-specific interaction between Kif15 and its regulatory partner, KBP.[15][24]
-
Cell Culture and Synchronization: Culture HEK293T or HeLa cells. For mitotic arrest, treat cells with nocodazole (100 ng/mL) for 16-18 hours. For interphase controls, collect unsynchronized cells.
-
Cell Lysis: Harvest and wash cells with PBS. Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-Kif15 antibody (or anti-Flag for tagged Kif15) overnight at 4°C.
-
Capture and Washing: Add fresh Protein A/G beads to capture the antibody-protein complexes. Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Kif15 and KBP, followed by HRP-conjugated secondary antibodies. Detect proteins using an enhanced chemiluminescence (ECL) system. A band for KBP should appear in the mitotic sample immunoprecipitated for Kif15, but not in the interphase sample.[24]
In Vitro Microtubule Gliding Assay
This assay measures the ability of motor proteins to move microtubules along a glass surface, allowing for the characterization of inhibitors.[4][25]
-
Flow Cell Preparation: Construct a flow cell using a glass slide and a coverslip.
-
Motor Immobilization: Introduce a solution of Kif15 and/or Eg5 motors into the flow cell and incubate to allow them to adsorb to the glass surface. Block any remaining open surface area with a blocking protein like casein.
-
Microtubule Introduction: Introduce a solution of fluorescently labeled, taxol-stabilized microtubules into the flow cell.
-
Motility Initiation and Imaging: Initiate motor activity by flowing in motility buffer containing ATP and an oxygen-scavenging system. If testing inhibitors (e.g., this compound, Ispinesib), include them in this buffer.
-
Data Acquisition and Analysis: Record time-lapse movies of the moving microtubules using total internal reflection fluorescence (TIRF) microscopy. Track the microtubules using appropriate software (e.g., ImageJ with MTrackJ) to determine their gliding velocities.
Cell Viability Assay for Drug Synergy
This protocol assesses the combined effect of Kif15 and Eg5 inhibitors on cancer cell proliferation.[4]
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Drug Treatment: Prepare a dose-response matrix of a Kif15 inhibitor (e.g., this compound) and an Eg5 inhibitor (e.g., Ispinesib or Filanesib). Treat the cells with the drugs in combination or as single agents. Include a DMSO-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Quantify cell viability. This can be done using reagents like MTT, which measures metabolic activity, or by using a cell line expressing a fluorescent protein (e.g., mCherry) and measuring total fluorescence.[4]
-
Synergy Analysis: Analyze the dose-response data using a synergy model, such as the Bliss independence model, to determine if the drug combination has a greater-than-additive effect on reducing cell viability.[4]
Visualizing Kif15 Pathways and Workflows
The following diagrams illustrate the key relationships and processes involving Kif15.
Figure 1: Logical diagram showing the context-dependent role of Kif15 in spindle assembly.
Figure 2: Experimental workflow for validating Kif15 as a therapeutic drug target.
Figure 3: Kif15-mediated activation of the MEK/ERK signaling pathway in cancer proliferation.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kif15 cooperates with eg5 to promote bipolar spindle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Antiparallel microtubule bundling supports KIF15-driven mitotic spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The crystal structure and biochemical characterization of Kif15: a bifunctional molecular motor involved in bipolar spindle formation and neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KIF15 - Wikipedia [en.wikipedia.org]
- 12. Kinesin-12 differentially affects spindle assembly depending on its microtubule substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment | PLOS One [journals.plos.org]
- 14. Regulation of Kif15 localization and motility by the C-terminus of TPX2 and microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. Kinesin-binding protein remodels the kinesin motor to prevent microtubule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KIF15 promotes pancreatic cancer proliferation via the MEK–ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KIF15 contributes to cell proliferation and migration in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dynamic regulation of KIF15 phosphorylation and acetylation promotes focal adhesions disassembly in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The crystal structure and biochemical characterization of Kif15: a bifunctional molecular motor involved in bipolar spindle formation and neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Identification of KIF15 as a potential therapeutic target and prognostic factor for glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment | PLOS One [journals.plos.org]
- 25. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research on Kif15-IN-1 in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 15 (KIF15) is a plus-end-directed motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis.[1][2] While the highly conserved kinesin Eg5 is the primary driver of centrosome separation, KIF15 provides a redundant function, becoming essential for spindle bipolarity when Eg5 is inhibited.[2][3] This redundancy has been implicated in the development of resistance to Eg5-targeting cancer therapies.[4] Kif15-IN-1 is a small molecule inhibitor of KIF15 that arrests the motor protein in a microtubule-bound state, thereby inhibiting its motility without disrupting its ability to crosslink microtubules.[5] This technical guide provides a comprehensive overview of the preliminary research on this compound in various cellular models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Data Presentation
In Vitro Inhibition of KIF15 Activity
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Microtubule-Gliding Assay | IC50 | 1.72 µM | In vitro | [6] |
| Microtubule-Gliding Assay | IC50 | 203 nM | In vitro | [7][8] |
Cellular Proliferation and Viability
| Cell Line | Parameter | Value (µM) | Exposure Time | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | GI50 | 85.94 ± 4.75 | 24 hours | [1] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | GI50 | 57.95 ± 3.99 | 48 hours | [1] |
| MCF7 (ER+ Breast Cancer) | GI50 | Not explicitly stated, but cytotoxic effects observed | 24 and 48 hours | [1] |
| HeLa (Cervical Cancer) | - | Drug synergy observed at 20 µM this compound with 1 nM Eg5 inhibitor | 72 hours | [9][10] |
Effects on Spindle Morphology
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| RPE-1 (Retinal Pigment Epithelial) | 25 µM this compound | Shorter spindles | 9.9 µm ± 0.3 µm (vs. 11.4 µm ± 0.2 µm in DMSO) | [8] |
| KIRC-1 (K5I-resistant RPE-1) | 25 µM this compound | Increased monopolar spindles | 84% monopolar (vs. 43% in DMSO) | [8] |
| Mouse Oocytes | This compound | No significant effect on spindle morphology | 91.28 ± 0.28% normal spindles (vs. 95.18 ± 3.37% in control) | [11] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the viability of adherent cancer cell lines.[12][13][14][15]
Materials:
-
96-well microplates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the GI50/IC50 value.
-
Immunofluorescence for Spindle Morphology
This protocol provides a general framework for visualizing the mitotic spindle and the localization of KIF15 in cells treated with this compound.[16]
Materials:
-
Glass coverslips in a multi-well plate
-
Complete cell culture medium
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-KIF15)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired concentration of this compound for the appropriate duration.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with appropriate filters.
-
Capture images and analyze spindle morphology, length, and KIF15 localization.
-
RT-qPCR for KIF15 Gene Expression
This protocol is for quantifying the mRNA expression levels of KIF15 in cells treated with this compound.[17]
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for KIF15 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for KIF15 or the housekeeping gene, and cDNA.
-
Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the Ct (cycle threshold) values for KIF15 and the housekeeping gene in both treated and untreated samples.
-
Calculate the relative expression of KIF15 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.
-
Mandatory Visualizations
Signaling and Functional Pathways
Caption: KIF15's role in mitosis and its interplay with Eg5.
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for determining cell viability using an MTT assay.
Logical Relationship: Synergy with Eg5 Inhibitors
Caption: Synergistic inhibition of cancer cell proliferation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Kif15 cooperates with eg5 to promote bipolar spindle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kif15 functions as an active mechanical ratchet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. molbiolcell.org [molbiolcell.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Kif15 inhibitor | TargetMol [targetmol.com]
- 8. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinesin KIF15 regulates tubulin acetylation and spindle assembly checkpoint in mouse oocyte meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. researchhub.com [researchhub.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. goldbio.com [goldbio.com]
- 16. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 17. Identification of KIF15 as a potential therapeutic target and prognostic factor for glioma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Kif15-IN-1 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Kif15-IN-1, a potent and specific inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2), in live-cell imaging studies. This document outlines the mechanism of action, provides detailed experimental protocols, presents quantitative data, and visualizes relevant cellular pathways to facilitate your research into mitotic spindle dynamics and for the development of novel anti-cancer therapeutics.
Introduction to this compound
Kif15 is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle.[1][2] It functions redundantly with the major mitotic kinesin Eg5 (KIF11), and its inhibition has emerged as a promising strategy to overcome resistance to Eg5 inhibitors in cancer therapy.[3] this compound is a small molecule inhibitor that arrests the Kif15 motor in a microtubule-bound state, thereby disrupting its function in spindle assembly and maintenance.[1] This leads to mitotic arrest and can induce apoptosis in cancer cells, making it a valuable tool for both basic research and drug development.[2][4]
Chemical Properties of this compound
| Property | Value |
| CAS Number | 672926-32-8 |
| Molecular Formula | C₂₀H₂₂N₄O₅S |
| Molecular Weight | 430.48 g/mol |
| Solubility | Insoluble in H₂O; Soluble in DMSO (80 mg/mL); Soluble in Ethanol (≥19.2 mg/mL)[1][5] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year.[5][6] |
Key Applications in Live-Cell Imaging
-
Monitoring Mitotic Arrest: Visualize and quantify the induction of mitotic arrest in real-time upon this compound treatment.
-
Analyzing Spindle Dynamics: Observe defects in spindle formation, such as the collapse of bipolar spindles into monopolar structures, a characteristic phenotype of kinesin motor inhibition.
-
Investigating Cell Fate: Track the long-term consequences of Kif15 inhibition, including apoptosis, cell cycle arrest in a tetraploid state, or mitotic slippage.[7][8]
-
Synergistic Drug Studies: Evaluate the combined effects of this compound and other anti-mitotic agents, such as Eg5 inhibitors, on cancer cell proliferation and survival.[3]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of Kif15 inhibition.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Organism | Parameter | Value | Reference |
| Microtubule Gliding Assay | Human | IC₅₀ | 2.5 ± 0.3 µM | [3] |
| Microtubule Gliding Assay | Human | IC₅₀ | 203 nM | [5] |
Note: The discrepancy in IC₅₀ values may be due to different experimental conditions and protein constructs used in the assays.
Table 2: Effects of Kif15 Depletion on Mitotic Timing in HeLa Cells (as a proxy for this compound effects)
| Condition | Prometaphase Duration (minutes, mean ± SD) | Reference |
| Control | 55.7 ± 37.1 | [9] |
| Kif15 Silenced | 100.1 ± 48.6 | [9] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is essential to visualize the cellular pathways in which Kif15 is involved and the experimental workflow for its use in live-cell imaging.
Caption: Kif15 interacts with TPX2 and KBP to regulate spindle dynamics and influences the MEK/ERK pathway.
Caption: A generalized workflow for conducting live-cell imaging experiments using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 0.4305 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution. Sonication may be used if necessary.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Live-Cell Imaging of Mitotic Arrest
This protocol is adapted from methodologies used for other kinesin inhibitors and is suitable for cell lines such as HeLa or U2OS.[7][10]
Materials:
-
HeLa or U2OS cells stably expressing a fluorescent marker for chromosomes (e.g., H2B-GFP) or microtubules (e.g., GFP-α-tubulin).
-
Glass-bottom imaging dishes or plates.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Live-cell imaging medium (CO₂-independent medium is recommended for long-term imaging without a stage-top incubator).
-
This compound stock solution (10 mM in DMSO).
-
A live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO₂), and appropriate filter sets for the chosen fluorescent proteins.
Procedure:
Day 1: Cell Seeding
-
Seed the cells onto the glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. This allows for the observation of individual cells without excessive cell-cell contact.
Day 2: Drug Treatment and Imaging
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the desired final concentration of this compound by diluting the 10 mM stock solution in pre-warmed complete culture medium. A final concentration range of 1-20 µM can be used as a starting point, with a DMSO concentration not exceeding 0.1%. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Gently replace the existing medium in the imaging dish with the medium containing this compound. Include a vehicle control (DMSO only) dish.
-
Place the imaging dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 30 minutes.
-
Set up the time-lapse imaging parameters. For observing mitotic events, an imaging interval of 5-15 minutes is typically sufficient. Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Acquire images for 24-48 hours to observe the immediate effects on mitosis and subsequent cell fates.
Data Analysis:
-
Manually or automatically track individual cells through the time-lapse series.
-
Quantify the duration of mitosis (from nuclear envelope breakdown to anaphase onset or mitotic exit).
-
Score the percentage of cells that arrest in mitosis and for how long.
-
Characterize the spindle morphology in arrested cells (e.g., monopolar, bipolar).
-
Determine the ultimate fate of the arrested cells (e.g., apoptosis, mitotic slippage, cell death in mitosis).
Concluding Remarks
This compound is a powerful tool for investigating the role of Kif15 in mitosis and for exploring its potential as a therapeutic target. The protocols and data provided here offer a solid foundation for designing and executing live-cell imaging experiments. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental questions to achieve the most robust and informative results.
References
- 1. apexbt.com [apexbt.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. pnas.org [pnas.org]
- 4. Identification of KIF15 as a potential therapeutic target and prognostic factor for glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maintaining Live Cells on the Microscope Stage | Nikon’s MicroscopyU [microscopyu.com]
Kif15-IN-1: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of Kif15-IN-1, a potent and specific inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2). Kif15 is a crucial protein involved in the formation and maintenance of the bipolar spindle during mitosis. Its inhibition offers a promising therapeutic strategy for cellular proliferative diseases, including cancer.
Chemical Properties and Solubility
This compound is a small molecule inhibitor with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂N₄O₅S | [1] |
| Molecular Weight | 430.48 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 672926-32-8 | [2] |
Solubility Data
This compound exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents, particularly dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 100 mg/mL (232.30 mM) | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility. Sonication may aid dissolution. | [2][3] |
| Water | < 0.1 mg/mL | Practically insoluble. | [4] |
| Ethanol | Not specified | Data not readily available. DMSO is the preferred solvent. |
Preparation of Stock and Working Solutions
Stock Solution (e.g., 20 mM in DMSO): A 20 mM stock solution can be prepared by dissolving the compound in 100% DMSO.[5] For other concentrations, use the following table for guidance:
| Desired Stock Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 2.3230 mL | 11.6149 mL | 23.2299 mL |
| 5 mM | 0.4646 mL | 2.3230 mL | 4.6460 mL |
| 10 mM | 0.2323 mL | 1.1615 mL | 2.3230 mL |
| 20 mM | 0.1161 mL | 0.5807 mL | 1.1615 mL |
Working Solutions: To prepare working solutions for cell-based assays, the DMSO stock solution should be serially diluted in the desired cell culture medium.[4] To avoid precipitation, it is recommended to first dilute the stock in a small volume of medium, vortex, and then add it to the final volume. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to minimize solvent-induced toxicity. Pre-warming the stock solution and culture medium to 37°C before dilution can also help prevent precipitation.[4]
In Vivo Formulations: For animal studies, this compound can be formulated in vehicles such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: Soluble at ≥ 2.5 mg/mL.[2]
-
10% DMSO, 90% Corn Oil: Soluble at ≥ 2.5 mg/mL.[2]
Storage and Stability
-
Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
DMSO Stock Solution: Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
Kif15 is a plus-end directed motor protein that plays a critical role in mitosis. It localizes to the mitotic spindle and is involved in establishing and maintaining spindle bipolarity, partly through its ability to generate outward forces that separate spindle poles.[2][6] Kif15 function becomes particularly important for cell survival when the primary mitotic kinesin, Eg5 (KIF11), is inhibited.[7]
This compound is an ATP-competitive inhibitor of Kif15.[4] By binding to the motor domain, it prevents ATP hydrolysis and locks Kif15 in a microtubule-bound state, thereby inhibiting its motor activity.[2] This leads to defects in spindle formation, chromosome misalignment, mitotic arrest, and ultimately, apoptosis in proliferating cells.[5][8]
Caption: Kif15 pathway in mitosis and its inhibition.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 2 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or medium with DMSO as a vehicle control) to the respective wells.
-
Incubate the plate for an additional 48 to 72 hours.[10]
-
After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[9]
-
Incubate the plate for 1.5 hours at 37°C.[9]
-
Carefully remove the MTT solution.
-
Add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Incubate the plate for 15 minutes at 37°C with gentle shaking.[9]
-
Measure the absorbance at a wavelength of 492 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Fluorescence Microscopy (Acridine Orange/Ethidium Bromide Staining)
This method allows for the visualization and quantification of apoptotic cells.
Materials:
-
Cells treated with this compound or vehicle control
-
PBS
-
Trypsin-EDTA
-
Acridine Orange/Ethidium Bromide (AO/EB) staining solution (100 µg/mL AO and 100 µg/mL EB in PBS)
-
Fluorescence microscope
Procedure:
-
Seed 2.5 x 10⁴ cells in a 24-well plate and treat with the desired concentration of this compound (e.g., GI₅₀ dose) or vehicle (DMSO) for 48 hours.[11]
-
Harvest the cells by trypsinization and wash with PBS.[11]
-
Resuspend the cell pellet in a small volume of PBS.
-
Mix 9 µL of the cell suspension with 1 µL of AO/EB staining solution.[11]
-
Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Immediately visualize the cells under a fluorescence microscope.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus.
-
-
Count at least 200 cells per sample and calculate the percentage of apoptotic cells.
Immunofluorescence Staining of Mitotic Spindles
This protocol is for visualizing the effects of this compound on the mitotic spindle.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) or ice-cold methanol
-
PBS
-
Triton X-100
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst stain
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a culture dish and allow them to adhere.
-
Treat the cells with this compound (e.g., 25 µM for 24 hours) or vehicle control.[12]
-
Fix the cells by incubating with 4% PFA in PBS for 10-20 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (if PFA-fixed).
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST (PBS with 0.1% Tween-20).
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBST, protected from light.
-
Counterstain the DNA with DAPI or Hoechst stain for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a confocal or fluorescence microscope to observe spindle morphology and chromosome alignment.
These protocols provide a foundation for investigating the cellular effects of this compound. Optimization of concentrations, incubation times, and cell types may be necessary for specific experimental goals.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. molbiolcell.org [molbiolcell.org]
- 3. protocols.io [protocols.io]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment | PLOS One [journals.plos.org]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
- 10. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Kif15-IN-1 Application Notes and Protocols for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif15-IN-1 is a small molecule inhibitor of the kinesin family member 15 (Kif15), a motor protein essential for proper mitotic spindle formation.[1] Kif15 is frequently overexpressed in various cancers and has been identified as a key factor in the development of resistance to certain chemotherapeutics, particularly those targeting another mitotic kinesin, Eg5.[2] Inhibition of Kif15, especially in combination with Eg5 inhibitors, presents a promising strategy to overcome this resistance and enhance anti-cancer efficacy.[2] These application notes provide recommended concentrations and detailed protocols for the use of this compound in cancer cell line research.
Mechanism of Action
This compound functions by arresting the Kif15 motor in a microtubule-bound state. This action inhibits the motor's motility without disrupting its ability to crosslink microtubules, ultimately leading to mitotic arrest and subsequent cell death in cancer cells dependent on Kif15 for proliferation.
Recommended Concentrations
The optimal concentration of this compound can vary significantly depending on the cancer cell line, experimental endpoint (e.g., growth inhibition vs. apoptosis induction), and whether it is used as a single agent or in combination with other drugs. The following table summarizes reported effective concentrations.
| Cell Line | Assay Type | Concentration/Effect | Incubation Time | Reference |
| MDA-MB-231 (Breast Cancer) | MTT Assay | GI50: 57.95 ± 3.99 µM | 48 hours | [1] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | GI50: 85.94 ± 4.75 µM | 24 hours | [1] |
| MCF7 (Breast Cancer) | MTT Assay | GI50: 61.9 ± 0.8 µM | 48 hours | [1] |
| MCF7 (Breast Cancer) | MTT Assay | GI50: 93.17 ± 3.82 µM | 24 hours | [1] |
| HeLa (Cervical Cancer) | Cell Viability | 20 µM (synergistic with Eg5 inhibitors) | 72 hours | [2] |
| Recombinant Kif15 | Microtubule Gliding Assay | IC50: 0.2 µM | Not Applicable | [3] |
| Recombinant Kif15 | Microtubule Gliding Assay | 60 µM (sufficient to eliminate motility) | Not Applicable | [2] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits Kif15, leading to mitotic arrest and apoptosis.
References
Application Notes and Protocols for Kif15-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Kif15-IN-1, a potent and specific inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2). Kif15 is a crucial motor protein involved in the formation and maintenance of the bipolar spindle during mitosis. Its functional redundancy with Eg5 (KIF11) makes it a compelling target in oncology, particularly for overcoming resistance to Eg5 inhibitors.[1][2][3][4] This document details the application of this compound in high-throughput screening (HTS) assays, providing both biochemical and cell-based experimental protocols.
Mechanism of Action and Therapeutic Potential
This compound is a small molecule inhibitor that targets the motor domain of Kif15, arresting the motor in a microtubule-bound state and thereby inhibiting its motility.[5] This disruption of Kif15 function leads to defects in spindle assembly and cell cycle progression, ultimately resulting in the suppression of cancer cell proliferation.[6][7] Notably, this compound has demonstrated synergistic effects when used in combination with Eg5 inhibitors, suggesting a promising therapeutic strategy for a range of cancers.[3]
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound in various assays.
Table 1: Biochemical Assay Data
| Assay Type | Target | Construct | IC50 | Reference |
| Microtubule Gliding Assay | Kif15 | Recombinant His6-tagged Kif15 (N700 residues) | 1.72 µM | [8] |
| Microtubule Gliding Assay | Kif15 | Not specified | 203 nM | [8][9] |
| ADP-Glo™ Kinase Assay | Kif15 | KIF15-N420 (minimal dimer construct) | Not explicitly reported for this compound, but the assay is suitable for HTS. | [10] |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | Endpoint | GI50 / IC50 | Treatment Duration | Reference |
| HeLa | Cell Viability | Not specified | 0.2 µM (IC50) | Not specified | [5] |
| MDA-MB-231 (ER-) | MTT Assay | Growth Inhibition | 85.94 ± 4.75 µM (GI50) | 24 hours | [11] |
| MDA-MB-231 (ER-) | MTT Assay | Growth Inhibition | 57.95 ± 3.99 µM (GI50) | 48 hours | [11] |
| MCF7 (ER+) | MTT Assay | Growth Inhibition | 93.17 ± 3.82 µM (GI50) | 24 hours | [11] |
| MCF7 (ER+) | MTT Assay | Growth Inhibition | 61.9 ± 0.8 µM (GI50) | 48 hours | [11] |
Signaling Pathway and Experimental Workflows
Kif15 Signaling in Mitosis
Kif15 plays a critical role in establishing and maintaining the bipolar mitotic spindle. It functions by cross-linking and sliding microtubules, generating outward forces that contribute to centrosome separation.[1][2] Kif15's activity is particularly important when the primary mitotic kinesin, Eg5, is inhibited. The interaction of Kif15 with proteins such as TPX2 is also crucial for its function.[2]
Caption: Kif15's role in mitotic spindle formation and its inhibition.
High-Throughput Screening Workflow
A typical HTS workflow to identify or characterize Kif15 inhibitors would involve a primary biochemical screen, followed by secondary validation and cell-based assays.
Caption: A generalized workflow for high-throughput screening of Kif15 inhibitors.
Experimental Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay for Kif15 ATPase Activity
This protocol is adapted from published methods for screening Kif15 inhibitors and the general ADP-Glo™ Kinase Assay protocol.[8][10][12] It measures the ATPase activity of Kif15 by quantifying the amount of ADP produced.
Materials:
-
This compound (or other test compounds) dissolved in DMSO
-
Recombinant Kif15 protein (e.g., KIF15-N420 construct)[10]
-
Taxol-stabilized microtubules
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating: Dispense 50 nL of this compound or control compounds in DMSO into the wells of a 384-well plate.
-
Enzyme and Substrate Preparation:
-
Prepare a 2X Kif15 enzyme solution (e.g., 200 nM Kif15-N420) in kinase reaction buffer.
-
Prepare a 2X microtubule and ATP solution (e.g., taxol-stabilized microtubules and 40 µM ATP) in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 2X Kif15 enzyme solution to each well.
-
To initiate the reaction, add 2.5 µL of the 2X microtubule and ATP solution to each well. The final reaction volume will be 5 µL, with final concentrations of, for example, 100 nM Kif15 and 20 µM ATP.[10]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[8]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value for this compound.
Cell-Based Assay: Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound stock solution in DMSO
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231, MCF7)
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 490 nm or 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm).[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 or IC50 value.
References
- 1. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment | PLOS One [journals.plos.org]
- 2. KIF15 - Wikipedia [en.wikipedia.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Techniques for Measuring Kif15-IN-1 Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various techniques to measure the binding affinity of Kif15-IN-1, a known inhibitor of the mitotic kinesin Kif15. Understanding the binding characteristics of this compound is crucial for its development as a potential therapeutic agent, particularly in oncology.
Introduction to Kif15 and this compound
Kinesin family member 15 (Kif15) is a plus-end directed motor protein that plays a critical role in the formation and maintenance of the bipolar spindle during mitosis.[1] It functions redundantly with Eg5, another mitotic kinesin, making it a target for anti-cancer drug development, especially in overcoming resistance to Eg5 inhibitors.[2][3] this compound is a small molecule inhibitor that has been shown to be a potent inhibitor of Kif15's motile activity.[3][4] One study suggests that this compound acts as an ATP-competitive inhibitor.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the Kif15 motor domain. It is important to note the distinction between IC50 values, which measure functional inhibition, and dissociation constants (Kd), which are a direct measure of binding affinity.
| Ligand | Protein/Target | Technique | Parameter | Value | Reference |
| This compound | Kif15 | Microtubule Gliding Assay | IC50 | 203 nM | [4] |
| This compound | Kif15 | Microtubule Gliding Assay | IC50 | 1.72 µM | [4] |
| Kif15 motor domain | Microtubules (in the presence of AMP-PNP) | Microtubule Pelleting Assay | Kd | 0.5 ± 0.2 µM | [5] |
| Kif15 motor domain | Microtubules (in the presence of apyrase) | Microtubule Pelleting Assay | Kd | 0.4 ± 0.2 µM | [5] |
Note: The IC50 value of 1.72 µM for this compound was reported in an earlier study and later corrected to 203 nM in a subsequent publication by the same research group.[4]
Signaling Pathway of Kif15 in Mitosis
Kif15 is a key player in ensuring the proper formation of the bipolar spindle during cell division. Its activity is particularly crucial when the primary mitotic kinesin, Eg5, is inhibited. Kif15, in conjunction with its binding partner TPX2, can crosslink and slide antiparallel microtubules, contributing to the outward force that separates the spindle poles. The inhibition of Kif15 by this compound disrupts this process, leading to mitotic arrest and potentially, cell death in cancer cells.
Experimental Workflow for Binding Affinity Measurement
The general workflow for determining the binding affinity of an inhibitor like this compound to its target protein Kif15 involves several key steps, from protein preparation to data analysis. The choice of a specific assay depends on the available resources and the specific questions being addressed.
Detailed Experimental Protocols
Here, we provide detailed protocols for several key experiments that can be used to characterize the binding and inhibitory activity of this compound.
Microtubule Gliding Assay
This assay directly visualizes the motor activity of Kif15 and its inhibition by this compound. Kif15 motors are adhered to a glass surface, and the movement of fluorescently labeled microtubules is observed.
Materials:
-
Purified, active Kif15 protein
-
This compound
-
Taxol-stabilized, fluorescently labeled microtubules (e.g., rhodamine-labeled)
-
Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2, 10 µM Taxol)
-
ATP solution
-
Casein solution (for blocking)
-
Microscope slides and coverslips
-
Fluorescence microscope with a camera capable of time-lapse imaging
Protocol:
-
Prepare Flow Cells: Create flow cells by affixing two strips of double-sided tape on a microscope slide, about 5-10 mm apart, and placing a coverslip on top.
-
Surface Passivation:
-
Flow in a solution of casein (e.g., 0.5 mg/mL in motility buffer) and incubate for 5 minutes to block non-specific binding.
-
Wash the chamber with motility buffer.
-
-
Motor Immobilization:
-
Flow in a solution of Kif15 protein (concentration to be optimized, typically in the range of 10-100 µg/mL) in motility buffer and incubate for 5 minutes.
-
Wash with motility buffer to remove unbound motors.
-
-
Microtubule Binding:
-
Flow in a solution of fluorescently labeled microtubules diluted in motility buffer containing ATP and this compound at various concentrations (or DMSO as a control).
-
Allow the microtubules to bind to the motors for a few minutes.
-
-
Initiate Gliding:
-
Flow in motility buffer containing ATP and the same concentration of this compound to initiate microtubule gliding.
-
-
Data Acquisition:
-
Immediately begin acquiring time-lapse images of the gliding microtubules using a fluorescence microscope.
-
-
Data Analysis:
-
Track the movement of individual microtubules over time to determine their velocity.
-
Plot the average microtubule velocity as a function of this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Kif15 in the presence of microtubules, which is a direct measure of its motor activity. The inhibition of this activity by this compound can be quantified to determine its potency. A common method is the NADH-coupled ATPase assay.
Materials:
-
Purified, active Kif15 protein
-
This compound
-
Taxol-stabilized microtubules
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
Prepare Reaction Mix: In a cuvette, prepare a reaction mix containing assay buffer, NADH, PEP, PK, and LDH.
-
Add Kif15 and Microtubules: Add Kif15 protein and microtubules to the reaction mix. The concentrations should be optimized to be in the linear range of the assay.
-
Add Inhibitor: Add this compound at various concentrations (or DMSO as a control).
-
Initiate Reaction: Start the reaction by adding a saturating concentration of ATP.
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis.
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis from the rate of change in absorbance at 340 nm.
-
Plot the ATPase rate as a function of this compound concentration.
-
Fit the data to a suitable inhibition model to determine the IC50 or Ki value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
Materials:
-
Highly purified and concentrated Kif15 protein
-
This compound
-
Dialysis buffer (the same buffer for both protein and inhibitor)
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the Kif15 protein and dissolve the this compound in the same dialysis buffer to minimize heats of dilution.
-
Degas both the protein and inhibitor solutions.
-
Accurately determine the concentrations of both Kif15 and this compound.
-
-
Instrument Setup:
-
Set the experimental temperature and other parameters on the ITC instrument.
-
Load the Kif15 solution into the sample cell and the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the this compound solution into the Kif15 solution while monitoring the heat released or absorbed.
-
-
Data Acquisition:
-
The instrument will record a series of heat peaks corresponding to each injection.
-
-
Data Analysis:
-
Integrate the heat peaks to obtain the heat change per injection.
-
Plot the heat change as a function of the molar ratio of this compound to Kif15.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rates) and affinity data.
Materials:
-
Purified Kif15 protein
-
This compound
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
SPR instrument
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the Kif15 protein over the activated surface to immobilize it via amine coupling.
-
Deactivate the remaining active sites with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound in running buffer over the sensor surface.
-
Monitor the change in resonance units (RU) in real-time to observe the association phase.
-
-
Dissociation:
-
After the injection of this compound, flow running buffer over the surface to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that can be used to measure binding events. It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. For the this compound interaction, a fluorescently labeled version of this compound or a competitive assay with a fluorescently labeled ligand would be required.
Materials:
-
Purified Kif15 protein
-
This compound
-
A fluorescently labeled probe that binds to Kif15 (either a labeled version of this compound or a known fluorescent ligand)
-
Assay buffer
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescently labeled probe and the Kif15 protein.
-
Add varying concentrations of unlabeled this compound to compete with the fluorescent probe for binding to Kif15.
-
-
Incubation:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
As the concentration of this compound increases, it will displace the fluorescent probe, leading to a decrease in fluorescence polarization.
-
Plot the fluorescence polarization as a function of the this compound concentration.
-
Fit the data to a competitive binding equation to determine the IC50 or Ki value.
-
By employing these techniques, researchers can gain a comprehensive understanding of the binding affinity and inhibitory mechanism of this compound, which is essential for its further development as a research tool and potential therapeutic agent.
References
- 1. The mechanism of kinesin inhibition by kinesin-binding protein | eLife [elifesciences.org]
- 2. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crystal structure and biochemical characterization of Kif15: a bifunctional molecular motor involved in bipolar spindle formation and neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Mitotic Kinesins Kif15 and Eg5 for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the combined effect of Kif15-IN-1 and Eg5 inhibitors, a promising strategy for overcoming resistance to Eg5-targeted cancer therapies.
Introduction
The mitotic kinesin Eg5 (also known as KIF11) is a critical motor protein for the formation and maintenance of the bipolar spindle during cell division.[1][2][3][4] Its inhibition leads to the formation of monopolar spindles, mitotic arrest, and subsequent cell death, making it an attractive target for cancer therapeutics.[4][5][6] However, the clinical efficacy of Eg5 inhibitors has been limited by the development of resistance.[7][8][9][10] This resistance is often mediated by the upregulation or altered localization of another mitotic kinesin, Kif15 (also known as Hklp2 or kinesin-12).[7][9][11][12] Kif15 can compensate for the loss of Eg5 function, rescuing cell division and promoting cell survival.[2][3][7][9][11][13]
The dual inhibition of both Eg5 and Kif15 presents a rational and potent therapeutic strategy to overcome this resistance mechanism.[7][11][14] this compound is a potent and specific inhibitor of Kif15 motility.[7][8][9] Studies have demonstrated that the combination of this compound with various Eg5 inhibitors, such as ispinesib and filanesib, results in a synergistic anti-proliferative effect in cancer cells.[7][8][9][10]
Signaling and Mechanical Pathway of Mitotic Spindle Formation
During mitosis, the formation of a bipolar spindle is essential for the accurate segregation of chromosomes. This process is driven by the coordinated action of several motor proteins. Eg5, a homotetrameric kinesin, plays a crucial role by crosslinking antiparallel microtubules and sliding them apart, thereby pushing the spindle poles away from each other. Kif15 also contributes to this outward force, particularly when Eg5 is compromised. The combined inhibition of both motors removes the primary drivers of pole separation, leading to spindle collapse and mitotic arrest.
Data Presentation
The following tables summarize the quantitative data from key studies on the combination of this compound and Eg5 inhibitors.
Table 1: IC50 Values for Single Agent Inhibition of Microtubule Gliding Velocity [15]
| Inhibitor | Target Motor | IC50 (µM) [mean ± SE] |
| This compound | Kif15 | 1.72 |
| Ispinesib | Eg5 | 0.021 ± 0.005 |
| Filanesib | Eg5 | 0.0030 ± 0.0006 |
Table 2: Synergistic Inhibition of HeLa Cell Proliferation
The synergistic effects were determined using the Bliss independence model after 72 hours of treatment.
| This compound Concentration (µM) | Eg5 Inhibitor | Eg5 Inhibitor Concentration (nM) | Effect on Cell Number | Synergy |
| 20 | Ispinesib | 1 | Reduced | Synergistic |
| 20 | Filanesib | 1 | Reduced | Synergistic |
Experimental Protocols
Protocol 1: In Vitro Microtubule Gliding Assay
This assay is used to determine the effect of inhibitors on the motor activity of Kif15 and Eg5.
Materials:
-
Purified, biotinylated Kif15 and Eg5 motor proteins
-
Fluorescently labeled, taxol-stabilized microtubules
-
Microscope slides and coverslips
-
Biotinylated BSA
-
Streptavidin
-
Motility buffer (e.g., BRB80, Mg-ATP, D-glucose, glucose oxidase, catalase, DTT, and casein)
-
This compound and Eg5 inhibitors (e.g., ispinesib, filanesib)
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Chamber Preparation:
-
Construct a flow chamber using a microscope slide and coverslip.
-
Sequentially flow in biotinylated BSA and streptavidin to coat the surface.
-
-
Motor Immobilization:
-
Introduce the biotinylated motor proteins (Kif15, Eg5, or a mixture) into the chamber and incubate to allow binding to the streptavidin-coated surface.
-
-
Microtubule Addition:
-
Flow in the fluorescently labeled microtubules.
-
-
Inhibitor Treatment and Imaging:
-
Introduce the motility buffer containing ATP and the desired concentrations of this compound, an Eg5 inhibitor, or the combination.
-
Immediately begin acquiring time-lapse images using a TIRF microscope.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse image sequences.
-
Measure the slope of the lines in the kymographs to determine the microtubule gliding velocity.
-
Plot velocity as a function of inhibitor concentration to determine IC50 values. For combination experiments, compare the velocity with single-agent controls.[15]
-
Protocol 2: Cancer Cell Viability Assay for Synergy Determination
This protocol is designed to assess the synergistic anti-proliferative effects of this compound and Eg5 inhibitors in a cancer cell line.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium
-
96-well plates
-
This compound and an Eg5 inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells under standard conditions.
-
Trypsinize and seed the cells into 96-well plates at an appropriate density. Allow cells to adhere overnight.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the Eg5 inhibitor.
-
Treat the cells with a matrix of drug concentrations, including single-agent controls and vehicle controls.
-
-
Incubation:
-
Incubate the plates for 72 hours.
-
-
Viability Measurement:
-
After incubation, measure cell viability according to the manufacturer's protocol for the chosen assay (e.g., add CellTiter-Glo reagent and measure luminescence).
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated controls.
-
Analyze the dose-response matrix to determine synergy using a suitable model, such as the Bliss independence model.[16] This model compares the observed combined effect to the expected effect if the two drugs act independently.
-
Conclusion
The combination of this compound with Eg5 inhibitors represents a promising therapeutic strategy to overcome resistance to Eg5-targeted therapies. The protocols outlined above provide a framework for researchers to investigate this synergistic interaction in both in vitro and cell-based models. These studies are crucial for the preclinical development of this combination therapy for cancer treatment.
References
- 1. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kif15 cooperates with eg5 to promote bipolar spindle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 4. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gennerichlab.net [gennerichlab.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. researchgate.net [researchgate.net]
- 12. Kinesin-5 inhibitor resistance is driven by kinesin-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. molbiolcell.org [molbiolcell.org]
- 15. pnas.org [pnas.org]
- 16. criver.com [criver.com]
Application Notes: Utilizing Kif15-IN-1 for the Investigation of Chemotherapy Resistance
Introduction
Kinesin family member 15 (KIF15) is a plus-end-directed motor protein that plays a critical role in the formation of the bipolar mitotic spindle, a key process for cell division.[1] In many types of cancer, including breast, pancreatic, and bladder cancer, KIF15 is overexpressed and its elevated levels often correlate with a poor prognosis.[2][3][4] KIF15 contributes to cancer progression by promoting the proliferation, migration, and invasion of tumor cells.[2]
A significant challenge in cancer therapy is the development of drug resistance. One mechanism of resistance involves the functional redundancy of mitotic kinesins. Eg5 (also known as KIF11) is another mitotic kinesin that is a primary target for a class of chemotherapy drugs called Eg5 inhibitors (e.g., Ispinesib, Filanesib).[5][6] However, cancer cells can develop resistance to these inhibitors by upregulating KIF15, which can compensate for the loss of Eg5 function and rescue cell division.[6][7][8] This makes KIF15 an attractive target for overcoming resistance to Eg5 inhibitors and potentially other anti-mitotic drugs.
Kif15-IN-1 is a small molecule inhibitor of KIF15.[9] By specifically targeting KIF15, this compound serves as a valuable research tool to investigate the role of KIF15 in chemotherapy resistance and as a potential therapeutic agent to circumvent it. These application notes provide detailed protocols for using this compound to study its effects on cancer cells, particularly in combination with other chemotherapeutic agents, to explore synergistic effects and overcome drug resistance.
Mechanism of Action
KIF15 is essential for organizing the mitotic spindle, particularly in the absence of the primary motor protein Eg5. Chemotherapeutic agents that inhibit Eg5 can fail when KIF15 takes over its function.[5] this compound inhibits the motor activity of KIF15, arresting the motor in a microtubule-bound state.[10] This inhibition disrupts spindle formation and leads to mitotic arrest and subsequent cell death, particularly in cells reliant on KIF15.
Studies have shown that combining this compound with Eg5 inhibitors results in a synergistic reduction in cancer cell viability, suggesting a promising strategy to combat resistance.[6][7]
Data Presentation
The following tables summarize quantitative data from studies investigating this compound and its role in cancer cell biology and chemotherapy resistance.
Table 1: Inhibitory Concentrations of Kinesin Inhibitors
| Inhibitor | Target | Assay Type | Cell Line / System | IC50 / Effective Concentration | Reference |
| This compound | KIF15 | Microtubule Gliding | Recombinant KIF15 (from HeLa) | 0.2 µM | [9] |
| This compound | KIF15 | Motility Abolition | Recombinant KIF15 | ~60 µM | [6] |
| Ispinesib | Eg5 (KIF11) | Cell Viability | ST88-14 (MPNST) | 0.57 nM | [11] |
| Ispinesib | Eg5 (KIF11) | Cell Viability | S462 (MPNST) | 0.54 nM | [11] |
| Ispinesib | Eg5 (KIF11) | Motility Abolition | Recombinant Eg5 | ~1 µM | [6] |
| Filanesib (ARRY-520) | Eg5 (KIF11) | Cell Viability | ST88-14 (MPNST) | 0.57 nM | [11] |
| Filanesib (ARRY-520) | Eg5 (KIF11) | Cell Viability | S462 (MPNST) | 0.54 nM | [11] |
| Filanesib (ARRY-520) | Eg5 (KIF11) | Motility Abolition | Recombinant Eg5 | ~1 µM | [6] |
Table 2: Synergistic Effects of this compound with Eg5 Inhibitors in HeLa Cells
| This compound Concentration | Eg5 Inhibitor | Eg5 Inhibitor Concentration | Effect | Reference |
| 20 µM | Ispinesib | 1 nM | Pronounced Drug Synergy | [7] |
| 20 µM | Filanesib | 1 nM | Pronounced Drug Synergy | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT) to Assess Chemosensitivity
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and to assess its synergistic effects with another chemotherapeutic agent (e.g., an Eg5 inhibitor).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)[9]
-
Chemotherapeutic agent of interest (e.g., Ispinesib)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the second chemotherapeutic agent in culture medium. For synergy experiments, prepare a matrix of concentrations for both drugs. Include a vehicle control (DMSO) at the highest concentration used.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. For synergy analysis, add the combination of drugs.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the results to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.
-
For synergy, use a model such as the Bliss independence model to analyze the data.[7]
-
Protocol 2: Colony Formation Assay for Long-Term Survival
This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, indicating long-term survival.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound and other chemotherapeutics
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with the desired concentrations of this compound, with or without a second chemotherapeutic agent.
-
Incubation: Incubate the cells for 10-14 days, replacing the drug-containing medium every 3-4 days, until visible colonies are formed.
-
Staining:
-
Wash the wells gently with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Remove methanol and stain with Crystal Violet solution for 15-30 minutes.
-
-
Analysis:
-
Wash the wells with water and allow them to air dry.
-
Photograph the plates and count the colonies (typically those with >50 cells).[12]
-
Quantify the results by comparing the number of colonies in treated wells to control wells.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the molecular mechanisms by which this compound affects cancer cells, focusing on key signaling proteins.
Materials:
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KIF15, anti-phospho-AKT, anti-AKT, anti-p53, anti-p21, anti-β-actin)[4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound for the desired time (e.g., 24-48 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and capture the signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin).
Mandatory Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. ZNF367-induced transcriptional activation of KIF15 accelerates the progression of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative Pan-Cancer Analysis of KIF15 Reveals Its Diagnosis and Prognosis Value in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KIF15 contributes to cell proliferation and migration in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lsi.umich.edu [lsi.umich.edu]
- 6. pnas.org [pnas.org]
- 7. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinesin-5 inhibitor resistance is driven by kinesin-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Kif15-IN-1 not showing expected phenotype
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with the Kif15 inhibitor, Kif15-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Kif15 and the expected phenotype upon its inhibition?
Kinesin family member 15 (KIF15) is a plus-end-directed motor protein crucial for mitotic spindle assembly and maintenance.[1][2] Its primary role involves cross-linking and sliding microtubules to help separate centrosomes and maintain the bipolar spindle structure.[1][2]
However, KIF15's function is often redundant with another mitotic kinesin, Eg5 (also known as KIF11).[1][3][4] In many normal cell lines, KIF15 is largely dispensable, and its inhibition alone may produce only subtle effects, such as slightly shorter spindles, with no significant impact on spindle bipolarity.[2][5] The most pronounced and "expected" phenotype—mitotic arrest with monopolar spindles—occurs when KIF15 is inhibited in cells that have also been treated with an Eg5 inhibitor.[5][6] In this context, KIF15 becomes essential for cell division.[6][7]
Q2: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that arrests the Kif15 motor protein in a microtubule-bound "rigor" state.[8] This action blocks the motor's motility without preventing it from cross-linking microtubules.[8] This mechanism is distinct from other inhibitors that might block the motor from binding to microtubules altogether.[8] The stabilization of this MT-bound state can act as a potent brake against other motor proteins, like Eg5.[6]
Q3: In which signaling pathways is Kif15 involved?
Beyond its primary role in mitosis, KIF15 has been shown to interact with and influence key oncogenic signaling pathways. Studies have linked KIF15 to the activation of the MEK-ERK (MAPK) pathway, which promotes cell proliferation.[9][10] It may also interact with pathways including EGFR/PI3K/AKT and VEGF to promote cancer progression.[11]
Troubleshooting Guide: this compound Not Showing Expected Phenotype
If you are not observing the expected cellular phenotype after treatment with this compound, work through the following potential issues.
Issues with Experimental Design
Q: Why might my choice of cell line be the problem? A: The effect of this compound is highly context-dependent. In many cancer cell lines (e.g., RPE-1), Kif15 is not essential for spindle assembly, and inhibiting it alone will not cause a dramatic phenotype like spindle collapse.[5] A strong phenotype is most reliably observed in cell lines that are resistant to Eg5 inhibitors (like KIRC-1 cells) or in any cell line co-treated with an Eg5 inhibitor.[5][6]
Q: Am I using the correct concentration of this compound? A: While the reported IC₅₀ in in vitro microtubule gliding assays is 1.72 µM, higher concentrations are typically required for cell-based assays.[5] Successful studies have often used concentrations in the range of 20-25 µM.[5][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 1.72 µM | Microtubule Gliding Assay | [5] |
| Effective Concentration | 60 µM | To abolish Kif15 motility in vitro | [6] |
| Effective Concentration | 20-25 µM | Cell-based assays (spindle analysis, viability) | [5][6] |
| Synergistic Concentration | 20 µM | With 1 nM Eg5 inhibitor in HeLa cells | [6] |
Q: How long should I treat the cells? A: For mitotic phenotypes, treatment duration should be sufficient to allow a significant portion of the cell population to enter mitosis (e.g., 16-24 hours). For cell viability or proliferation assays, a longer treatment of 48-72 hours is standard.[6][12]
Issues with the Inhibitor Compound
Q: Could my this compound be inactive? A: Small molecules can degrade if not stored properly. This compound stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[13] Avoid repeated freeze-thaw cycles.
Q: Is solubility a potential issue? A: this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock.[12] When diluting into aqueous culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control, to avoid solvent-induced artifacts.[12]
Issues with Cell Culture Conditions
Q: How can my cell culture technique affect the results? A: Unhealthy cells, high passage numbers, or contamination can lead to inconsistent and unreliable results.
-
Contamination: Regularly test for mycoplasma, as it is not visible and can significantly alter cellular metabolism and response to drugs.[14]
-
Cell Health: Ensure cells are in the logarithmic growth phase and are not overly confluent, as contact inhibition can affect the cell cycle and drug sensitivity.[15]
-
Cell Line Authentication: Verify the identity of your cell line. Cell line misidentification is a common issue that can invalidate results.
Issues with the Selected Assay
Q: Is my assay appropriate for detecting the phenotype? A: If Kif15 inhibition is expected to be subtle, a general cell viability assay may not be sensitive enough.
-
For Mitotic Defects: Use immunofluorescence microscopy to directly visualize the mitotic spindle (staining for α-tubulin), centrosomes (γ-tubulin), and chromosomes (DAPI). This allows for direct quantification of phenotypes like shorter spindles or monopolar spindles.[16]
-
For Proliferation: A cell proliferation assay (e.g., CCK-8, CellTiter-Glo) is appropriate, but requires a longer time course (72h) and comparison to a synergistic co-treatment with an Eg5 inhibitor to see a strong effect.[6][9]
Key Experimental Protocols
Protocol 1: Immunofluorescence for Mitotic Spindle Analysis
-
Cell Seeding: Seed cells on glass coverslips in a 12- or 24-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Treatment: Treat cells with this compound (e.g., 25 µM), an Eg5 inhibitor (e.g., 100 nM Ispinesib), a combination of both, or a DMSO vehicle control for 16-24 hours.
-
Fixation: Gently wash cells with PBS. Fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using PFA fixation, permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-α-tubulin) diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash 3x with PBS. Incubate with fluorescently-labeled secondary antibodies and DAPI (for DNA) for 1 hour at room temperature, protected from light.
-
Mounting & Imaging: Wash 3x with PBS. Mount coverslips onto slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.
-
Analysis: Quantify the percentage of mitotic cells exhibiting specific phenotypes (e.g., bipolar, monopolar, shorter spindles).[5]
Protocol 2: Synergistic Cell Viability Assay
This protocol is designed to test if this compound acts synergistically with an Eg5 inhibitor to reduce cancer cell viability.
-
Cell Seeding: Seed HeLa or another cancer cell line in a 96-well plate at a low density (e.g., 1,000-2,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound (e.g., 0-40 µM) and an Eg5 inhibitor (e.g., 0-10 nM Ispinesib or Filanesib).
-
Treatment: Treat the cells in a matrix format, with each well receiving a unique combination of the two inhibitors. Include wells for vehicle control (DMSO only) and each drug alone.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement: Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega) or by quantifying fluorescence if using a fluorescently-tagged cell line.[6]
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control for each condition. Use a synergy model, such as the Bliss independence model, to determine if the combined effect of the drugs is greater than the additive effect of each drug alone.[6][17]
References
- 1. KIF15 - Wikipedia [en.wikipedia.org]
- 2. Gene - KIF15 [maayanlab.cloud]
- 3. Kif15: The acrobatic motor protein that could pave the way for new cancer therapies | EurekAlert! [eurekalert.org]
- 4. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Rare and Common Variants in KIF15 Contribute to Genetic Risk of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KIF15 promotes pancreatic cancer proliferation via the MEK–ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of KIF15 as a potential therapeutic target and prognostic factor for glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Kif15-IN-1 concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Kif15-IN-1. Our goal is to help you optimize your experimental conditions to achieve potent and specific inhibition of Kif15 while minimizing off-target effects.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2).[1] Kif15 is a plus-end directed motor protein that plays a crucial role in establishing and maintaining the bipolar spindle during cell division.[2] The primary mechanism of action for this compound is to arrest the Kif15 motor in a microtubule-bound state, which inhibits its motility without disrupting its ability to crosslink microtubules.[3] This leads to defects in spindle assembly and function, ultimately suppressing cell proliferation.[1][4]
2. What are the recommended concentration ranges for this compound in cell-based assays?
The optimal concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. Based on published studies, here are some general guidelines:
| Cell Line | Concentration Range | Observed Effect | Reference |
| HeLa | 20 µM | Synergistic reduction in cell viability when combined with Eg5 inhibitors. | [5] |
| MDA-MB-231 | 10 - 100 µM | Anti-proliferative effects, with a GI50 of 85.94 µM (24h) and 57.95 µM (48h). | [4] |
| MCF7 | 10 - 100 µM | Cytotoxic effects observed. | [4] |
| RPE-1 | 25 µM | No significant effect on spindle bipolarity in these non-cancerous cells. | [6] |
| KIRC-1 | 25 µM | Increased percentage of monopolar spindles in these Eg5-inhibitor resistant cells. | [6] |
It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration that elicits the desired on-target effect with minimal toxicity.
3. What are the known off-target effects of this compound?
While this compound is designed to be a specific inhibitor of Kif15, off-target effects can occur, especially at higher concentrations. One study noted that treatment with this compound led to a significant downregulation of KIF15 gene expression.[4] This could be an off-target effect or a cellular feedback mechanism.[4]
Another Kif15 inhibitor, GW108X, was identified as a broad-spectrum kinase inhibitor, highlighting the potential for off-target kinase activity with molecules targeting the ATP-binding pocket of kinesins.[6] Although a detailed selectivity profile for this compound is not widely published, it is prudent to consider potential off-target effects on other kinases or microtubule-associated proteins.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity or unexpected phenotypes.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for your specific on-target phenotype (e.g., mitotic arrest, spindle defects) and the IC50 for cell viability (e.g., using an MTT or CellTiter-Glo assay).
-
Select a Concentration Below the Cytotoxic Threshold: Choose a concentration that gives a robust on-target effect without causing widespread cell death.
-
Use Appropriate Controls: Include a negative control (vehicle, e.g., DMSO) and a positive control for cytotoxicity.
-
Consider the Cellular Context: The sensitivity to Kif15 inhibition can depend on the status of other mitotic proteins, such as Eg5.[7] Cells that are not reliant on Kif15 for spindle assembly may tolerate higher concentrations.[7]
-
Issue 2: Inconsistent or weak on-target effects.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Troubleshooting Steps:
-
Increase Concentration: Titrate the concentration of this compound upwards in a stepwise manner.
-
Verify On-Target Engagement: If possible, use a biochemical or biophysical assay to confirm that this compound is binding to and inhibiting Kif15 in your experimental system.
-
-
Possible Cause 2: Poor solubility of this compound.
-
Troubleshooting Steps:
-
Proper Dissolution: Ensure the compound is fully dissolved in a suitable solvent like DMSO to make a high-concentration stock solution.[4][8]
-
Avoid Precipitation: When diluting the stock solution into aqueous media, do so dropwise while vortexing to prevent precipitation. Pre-warming the media to 37°C may also help.[8]
-
Sonication: If precipitation occurs, gentle sonication can be used to aid dissolution.[9]
-
Issue 3: Difficulty interpreting results due to potential off-target effects.
-
Possible Cause: The observed phenotype may be a result of inhibiting proteins other than Kif15.
-
Troubleshooting Steps:
-
Use a Secondary, Structurally Unrelated Inhibitor: If available, use another Kif15 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to Kif15 inhibition.
-
Rescue Experiments: Perform a rescue experiment by overexpressing a Kif15 mutant that is resistant to this compound. If the phenotype is rescued, it is likely an on-target effect.
-
Kinase Profiling: If significant off-target effects are suspected, consider performing a kinase profiling assay to identify other potential targets of this compound at the concentration used.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency during the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform at least 8 dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing On-Target Effects via Immunofluorescence Staining of Mitotic Spindles
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with this compound at the desired concentration and for a suitable duration to enrich for mitotic cells (e.g., 16-24 hours). Include a vehicle control.
-
Fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin to visualize microtubules. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining: Stain the DNA with DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the mitotic cells for spindle defects, such as monopolar spindles or misaligned chromosomes.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. KIF15 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pnas.org [pnas.org]
- 6. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy between inhibitors of two mitotic spindle assembly motors undermines an adaptive response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Kif15 inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Kif15-IN-1 Technical Support Center: Optimizing Treatment Duration for Robust Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you refine the treatment duration of Kif15-IN-1 for optimal experimental outcomes. All recommendations are based on established research and are designed to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Kinesin Family Member 15 (Kif15), a plus-end directed motor protein essential for proper mitotic spindle formation.[1][2] The inhibitor functions by arresting the Kif15 motor in a microtubule-bound state, which disrupts its motility without preventing it from crosslinking microtubules.[1] This action ultimately interferes with bipolar spindle assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Q2: Why is this compound of interest in cancer research?
A2: Kif15 can compensate for the inhibition of another critical mitotic kinesin, Eg5, which has been a primary target for anti-cancer drug development.[2][3] This functional redundancy can lead to resistance against Eg5 inhibitors.[2][3] this compound has been shown to act synergistically with Eg5 inhibitors to reduce cancer cell viability, offering a potential strategy to overcome this resistance.[2][3] Additionally, Kif15 is overexpressed in several cancers, including breast cancer and glioma, making it a promising therapeutic target.[1][4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, the powder form should be kept at -20°C for up to three years, and in solvent at -80°C for up to two years.[5]
Troubleshooting Guides
Issue 1: Determining the Optimal Treatment Duration
The optimal treatment duration with this compound is dependent on the cell type and the specific biological question being investigated. Here’s a guide to help you decide:
| Experimental Goal | Recommended Duration | Rationale & Key Considerations |
| Assessing Cell Viability/Proliferation (e.g., MTT assay) | 24 - 72 hours | Shorter durations (24h) can reveal initial cytotoxic effects.[1] Longer durations (48-72h) often show increased sensitivity and more pronounced anti-proliferative effects.[1][2] A time-course experiment is highly recommended to determine the optimal endpoint for your specific cell line. |
| Inducing Apoptosis | 48 hours | Studies have shown that a 48-hour treatment is effective in inducing significant apoptosis in breast cancer cell lines.[1] Shorter durations may not be sufficient to trigger the apoptotic cascade. |
| Analyzing Cell Cycle Arrest | 24 hours | A 24-hour treatment is often sufficient to observe significant changes in cell cycle distribution, such as G2/M arrest, as Kif15's primary role is in mitosis.[4] |
| Observing Spindle Defects (Immunofluorescence) | 24 hours | As Kif15 is crucial for spindle formation, defects can be observed after a 24-hour incubation period.[6] |
| Investigating Gene Expression Changes (RT-qPCR) | 24 hours | Significant downregulation of KIF15 gene expression has been observed after 24 hours of treatment.[1] |
Troubleshooting Tips:
-
Problem: High variability in MTT assay results between experiments.
-
Solution: Ensure consistent cell seeding density and confluency. Cell health and metabolic activity can significantly impact results. Standardize the incubation time with MTT reagent precisely.
-
-
Problem: No significant apoptosis is observed after 48 hours.
-
Solution: The concentration of this compound may be too low for your cell line. Perform a dose-response curve to determine the optimal concentration. Also, confirm the health of your cell culture, as unhealthy cells may not undergo a typical apoptotic response.
-
Issue 2: Inconsistent Immunofluorescence Staining of Mitotic Spindles
Troubleshooting Tips:
-
Problem: Weak or no fluorescent signal for the mitotic spindle.
-
Solution: Optimize your fixation and permeabilization steps. Over-fixation can mask the epitope. Consider using a different fixation method (e.g., methanol vs. paraformaldehyde). Ensure your primary and secondary antibodies are validated for immunofluorescence and used at the optimal dilution.
-
-
Problem: High background fluorescence.
-
Solution: Increase the duration and number of wash steps after antibody incubations. Ensure your blocking step is sufficient (e.g., using 5% BSA or goat serum for at least 1 hour).
-
-
Problem: Difficulty in finding cells in mitosis.
-
Solution: Synchronize your cells at the G2/M phase before treatment to enrich the mitotic population.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3][7]
Immunofluorescence for Mitotic Spindle Analysis
-
Cell Culture: Grow cells on sterile coverslips in a petri dish.
-
Treatment: Treat cells with the desired concentration of this compound for 24 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Harvesting: Harvest both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer.[8][9]
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound for 48 hours.
-
Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.[10]
Visualizations
Caption: this compound mechanism of action leading to apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. pnas.org [pnas.org]
- 3. researchhub.com [researchhub.com]
- 4. Identification of KIF15 as a potential therapeutic target and prognostic factor for glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Kif15-IN-1 and GW108X: Mechanism of Action and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of the mitotic kinesin Kif15 (also known as Kinesin-12): Kif15-IN-1 and GW108X. Kif15 plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis, making it a compelling target for anti-cancer therapies, particularly in the context of resistance to Eg5 inhibitors.[1][2] This guide details their distinct mechanisms of action, presents available biochemical and cellular activity data, outlines key experimental protocols, and provides visual diagrams of their operational pathways.
Executive Summary
This compound and GW108X both inhibit the function of the Kif15 motor protein, but through different mechanisms. This compound arrests the motor in a microtubule-bound state, effectively blocking its motility without preventing it from crosslinking microtubules.[1][3] In contrast, GW108X prevents the motor domain of Kif15 from binding to microtubules in the first place.[1][3] This fundamental difference in their mechanisms of action has significant implications for their cellular effects and potential therapeutic applications. While both compounds show promise in inhibiting cancer cell proliferation, GW108X has been noted for its off-target effects, particularly on the kinase ULK1, which is involved in autophagy.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and GW108X, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Compound | Target | Assay Type | IC50 | pIC50 | Notes |
| This compound | Kif15 | Microtubule Gliding Assay | 1.72 µM[4][5] | - | This concentration abolishes Kif15-driven microtubule gliding. |
| GW108X | Kif15 | ATPase Assay | 0.82 µM[6][7][8][9][10] | - | Measures the inhibition of microtubule-stimulated ATP hydrolysis. |
| ULK1 | Kinase Assay | 427 nM[6][7] | 6.37[6][7][8][10] | Demonstrates off-target activity. | |
| VPS34 | Kinase Assay | 457 nM[7][10] | 6.34[7][10] | Demonstrates off-target activity. | |
| AMPK | Kinase Assay | 417 nM[7][10] | 6.38[7][10] | Demonstrates off-target activity. |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | GI50 | Notes |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay (48h) | 57.95 ± 3.99 µM[2] | GI50 is the concentration for 50% of maximal inhibition of cell proliferation. |
| MCF7 (ER+ Breast Cancer) | MTT Assay (48h) | 61.9 ± 0.8 µM[2] |
Mechanism of Action
The distinct mechanisms of this compound and GW108X are crucial for understanding their biological consequences.
This compound: The "Rigid" Inhibitor
This compound locks the Kif15 motor domain in a state that is tightly bound to the microtubule.[1][3] This "rigor" state prevents the motor from moving along the microtubule, thus inhibiting its transport functions. However, because it remains bound, it can still act as a static crosslinker between microtubules.[3] This property can be significant in the context of the mitotic spindle, where microtubule crosslinking contributes to spindle stability.
GW108X: The "Detachment" Inhibitor
In contrast, GW108X functions by preventing the motor domain of Kif15 from attaching to the microtubule track altogether.[1][3] This action not only inhibits motor activity but also prevents Kif15 from forming microtubule crosslinks.[3] This can lead to a different set of cellular phenotypes compared to this compound, particularly affecting the overall architecture and stability of the mitotic spindle.
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative mechanisms of action for this compound and GW108X.
Caption: Simplified Kif15 signaling pathway during mitosis.
Caption: Workflow for a microtubule-stimulated ATPase assay.
Caption: Workflow for an MTT cell viability assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Microtubule-Stimulated ATPase Assay
This assay measures the rate of ATP hydrolysis by a kinesin motor in the presence of microtubules. The activity is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified Kif15 protein
-
Paclitaxel-stabilized microtubules
-
ATPase reaction buffer (e.g., 80 mM PIPES pH 6.8, 50 mM NaCl, 5 mM MgCl2, 1 mM EGTA)
-
ATP regeneration system:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
NADH
-
Inhibitor (this compound or GW108X) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the ATPase reaction mix containing the reaction buffer, ATP, PEP, PK, LDH, and NADH.
-
Add a constant concentration of Kif15 and microtubules to the reaction mix.
-
Aliquot the reaction mix into the wells of a 96-well plate.
-
Add the inhibitor at a range of concentrations to the appropriate wells. Include a DMSO-only control.
-
Incubate the plate at 37°C.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[11][12]
Microtubule Gliding Assay
This assay directly visualizes the movement of microtubules propelled by surface-adhered motor proteins.
Materials:
-
Purified Kif15 protein
-
Rhodamine-labeled, taxol-stabilized microtubules
-
Gliding buffer (e.g., BRB80 buffer with ATP, casein, and an anti-fade solution)
-
Inhibitor (this compound or GW108X)
-
Glass coverslips and microscope slides to create a flow chamber
-
Fluorescence microscope with a camera for time-lapse imaging
Procedure:
-
Construct a flow chamber using a microscope slide and coverslip.
-
Introduce a solution of Kif15 protein into the chamber and allow it to adsorb to the glass surface.
-
Wash the chamber with gliding buffer to remove unbound motors.
-
Introduce the fluorescently labeled microtubules into the chamber.
-
Add the gliding buffer containing the desired concentration of the inhibitor.
-
Observe the movement of the microtubules using fluorescence microscopy and record time-lapse videos.
-
Analyze the videos to determine the velocity of microtubule gliding.
-
Perform the assay with a range of inhibitor concentrations to determine the IC50 for motility inhibition.[13][14][15][16][17]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF7)
-
Complete cell culture medium
-
Inhibitor (this compound or GW108X)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the control.
-
Plot the cell viability as a function of inhibitor concentration and determine the GI50 value.[6][18][19][20]
Conclusion
This compound and GW108X represent two distinct approaches to inhibiting the mitotic kinesin Kif15. This compound acts as a "rigor" inhibitor, locking the motor onto microtubules, while GW108X prevents microtubule binding. This difference in mechanism, along with the off-target profile of GW108X, should be carefully considered when selecting an inhibitor for research or therapeutic development. The provided data and experimental protocols offer a foundation for further investigation into the roles of Kif15 in mitosis and the potential of its inhibitors in cancer therapy. The synergistic effects observed when combining Kif15 inhibitors with Eg5 inhibitors highlight a promising avenue for overcoming chemoresistance.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Regulation of Kif15 localization and motility by the C-terminus of TPX2 and microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule-sliding modules based on kinesins EG5 and PRC1-dependent KIF4A drive human spindle elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insight into TPX2-stimulated microtubule assembly | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. osti.gov [osti.gov]
- 17. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Kif15-IN-1 and other Kif15 inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Kif15-IN-1 and other prominent Kif15 inhibitors, supported by experimental data. This document delves into their mechanisms of action, summarizes quantitative data for easy comparison, and provides detailed experimental methodologies.
Kinesin family member 15 (Kif15) has emerged as a critical player in cell division, specifically in the formation and maintenance of the bipolar spindle. Its role becomes particularly crucial in cancer cells that have developed resistance to inhibitors of Eg5, another key mitotic kinesin. This has spurred the development of small molecule inhibitors targeting Kif15, with this compound being a notable example. This guide compares the efficacy of this compound with other identified Kif15 inhibitors, including GW108X, Munesib-1, and Fift-IN.
Mechanism of Action and Efficacy
Kif15 inhibitors have been shown to employ distinct mechanisms to halt the function of the Kif15 motor protein. This compound, for instance, functions by arresting the motor in a microtubule-bound state, which blocks its motility without disrupting its ability to crosslink microtubules.[1] In contrast, GW108X prevents the motor domain of Kif15 from binding to the microtubule track altogether.[1]
The development of these inhibitors is partly driven by the need to overcome resistance to Eg5 inhibitors in cancer therapy.[2][3][4] Kif15 can compensate for the loss of Eg5 activity, making dual inhibition a promising therapeutic strategy.[1][2][5] Studies have demonstrated a synergistic effect when Kif15 inhibitors, such as this compound, are used in combination with Eg5 inhibitors, leading to a significant reduction in cancer cell growth.[1][3][4][6]
Quantitative Comparison of Kif15 Inhibitors
The following tables summarize the available quantitative data on the efficacy of various Kif15 inhibitors from published studies.
| Inhibitor | Assay Type | IC50 Value | Cell Line / Conditions | Reference |
| This compound | Microtubule Gliding Assay | 1.72 µM | In vitro | [5] |
| This compound | Microtubule Gliding Assay | Sufficient to eliminate motility at 60 µM | In vitro | [6] |
| GW108X | ATPase Assay | 734 nM | In vitro | [5] |
| GW108X | Microtubule Gliding Assay | IC50 of 734 nM | In vitro | [5] |
| Munesib-1 | Microtubule Gliding Assay | Potent inhibitor (specific IC50 not stated) | In vitro | [7] |
| Fift-IN | Microtubule Gliding Assay | Irreversible inhibition | In vitro | [7] |
| Inhibitor | Assay Type | Effect | Cell Line | Reference |
| This compound | Cell Viability | Anti-proliferative effect | MDA-MB231 and MCF7 | [8][9] |
| This compound | Apoptosis | Increased apoptosis | MDA-MB231 and MCF7 | [8][9] |
| This compound | Cell Migration | Suppression of migration | MDA-MB231 and MCF7 | [8][9] |
| This compound | Spindle Bipolarity | No effect at 25 µM in RPE-1 cells | RPE-1 | [5] |
| This compound | Spindle Bipolarity | Increased monopolar spindles from 43% to 84% at 25 µM in KIRC-1 cells | KIRC-1 | [5] |
| GW108X | Spindle Bipolarity | No effect on spindle bipolarity in RPE-1 cells | RPE-1 | [5] |
| GW108X | Spindle Bipolarity | Increased monopolar spindles in KIRC-1 cells | KIRC-1 | [5] |
| Munesib-1 | Metaphase Duration | No significant change | RPE-1 | [8] |
| Fift-IN | Metaphase Duration | Significant increase | RPE-1 | [8] |
Signaling Pathways and Experimental Workflows
To understand the broader context of Kif15 inhibition, it is essential to visualize the signaling pathways in which Kif15 is involved and the workflows of the experiments used to evaluate its inhibitors.
Caption: Kif15 interacts with key oncogenic signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. molbiolcell.org [molbiolcell.org]
- 3. discovery.csiro.au [discovery.csiro.au]
- 4. pnas.org [pnas.org]
- 5. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Synergy between inhibitors of two mitotic spindle assembly motors undermines an adaptive response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
Kif15-IN-1: A Comparative Guide to its Specificity for the Kinesin Motor Protein Kif15
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kif15-IN-1, a small molecule inhibitor of the mitotic kinesin Kif15, with other known Kif15 inhibitors. The information presented is based on experimental data to assist researchers in evaluating the specificity and suitability of this compound for their studies.
Executive Summary
This compound is a potent and specific inhibitor of the kinesin family member 15 (Kif15), a motor protein essential for proper mitotic spindle formation and function. This guide details its performance against other Kif15 inhibitors, namely GW108X, Munesib-1, and Fift-IN, based on their half-maximal inhibitory concentrations (IC50) in various biochemical and cellular assays. The distinct mechanisms of action of these inhibitors are also compared, providing a rationale for selecting the most appropriate tool compound for specific research questions. Furthermore, detailed experimental protocols for key assays and visualizations of the Kif15 signaling pathway and inhibitor validation workflows are provided to support experimental design and data interpretation.
Comparison of Kif15 Inhibitor Potency
The following table summarizes the reported IC50 values for this compound and other commercially available Kif15 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Assay Type | Organism | IC50 (µM) | Reference |
| This compound | Microtubule-Gliding Assay | Human | 0.203 | [1] |
| Microtubule-Gliding Assay | Human | 1.72 | [1] | |
| Cell Viability (HeLa) | Human | 0.2 | [2] | |
| Cell Viability (MDA-MB231, 48h) | Human | 57.95 ± 3.99 | [3] | |
| Cell Viability (MCF7, 48h) | Human | 61.9 ± 0.8 | [3] | |
| GW108X | ATPase Assay | Not Specified | 0.82 | [1] |
| Microtubule-Gliding Assay | Not Specified | 0.734 | [1] | |
| Munesib-1 | ATPase Assay | Not Specified | 2.8 | [4] |
| Microtubule-Gliding Assay | Not Specified | 0.4 | [4] | |
| Fift-IN | ATPase Assay | Not Specified | 20.9 | [4] |
| Microtubule-Gliding Assay | Not Specified | 5 | [4] |
Mechanism of Action
Kif15 inhibitors exhibit distinct mechanisms of action, which can influence their cellular effects.
-
This compound: This inhibitor arrests the Kif15 motor in a microtubule-bound state, effectively blocking its motility without preventing it from crosslinking microtubules.[5]
-
GW108X: In contrast, GW108X is an allosteric inhibitor that prevents the motor domain of Kif15 from binding to microtubules.[5]
-
Munesib-1 and Fift-IN: These inhibitors also act via an allosteric mechanism, similar to GW108X, by impairing the microtubule binding of Kif15.[4]
Specificity and Off-Target Effects
While potent against Kif15, it is crucial to consider the selectivity of these inhibitors.
-
This compound: Studies have shown that this compound is specific for Kif15, with high concentrations having no effect on the motility of another mitotic kinesin, Eg5.[6] Interestingly, treatment with this compound has been observed to downregulate KIF15 gene expression, which could be an off-target effect or a cellular feedback mechanism.[3] Normal rat embryo fibroblasts have shown resistance to this compound, suggesting a degree of selectivity for cancer cells where Kif15 is often overexpressed.[3]
-
GW108X: While showing a preference for Kif15, GW108X has been noted to have some promiscuity as a kinase inhibitor, with minor inhibition of other mitotic motors like Eg5, HSET, and Kif18A at higher concentrations.[1]
-
Munesib-1 and Fift-IN: These compounds are reported to be selective KIF15 inhibitors and do not suffer from the off-target effects observed with GW108X, particularly its anti-kinase activity.[4]
Experimental Protocols
Detailed methodologies for key assays are provided below to enable replication and validation of the presented data.
Microtubule-Gliding Assay
This assay measures the ability of motor proteins to move microtubules along a glass surface.
Materials:
-
Purified, recombinant Kif15 protein
-
Taxol-stabilized, fluorescently labeled microtubules
-
Motility buffer (e.g., 80 mM PIPES pH 6.8, 1 mM EGTA, 1 mM MgCl2, 10 µM Taxol, 1 mM ATP)
-
Casein solution (for blocking)
-
Antifade solution
-
Microscope slides and coverslips
Procedure:
-
Create a flow chamber using a microscope slide and coverslip.
-
Introduce a solution of Kif15 protein into the chamber and incubate to allow the motors to adhere to the glass surface.
-
Wash the chamber with motility buffer to remove unbound motors.
-
Block the surface with a casein solution to prevent non-specific binding of microtubules.
-
Introduce the fluorescently labeled microtubules into the chamber.
-
Add the motility buffer containing ATP and the desired concentration of the Kif15 inhibitor (or DMSO as a control).
-
Observe and record the movement of microtubules using a fluorescence microscope equipped with a camera.
-
Analyze the velocity of microtubule gliding.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the motor protein, which is coupled to its movement.
Materials:
-
Purified, recombinant Kif15 protein
-
Microtubules
-
Reaction buffer (e.g., 25 mM Pipes, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
NADH-coupled system reagents (pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, microtubules, and the NADH-coupled system reagents.
-
Add the purified Kif15 protein to the reaction mixture.
-
Add the desired concentration of the Kif15 inhibitor (or DMSO as a control).
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of absorbance decrease is proportional to the rate of ATP hydrolysis.
-
Calculate the ATPase activity from the rate of NADH oxidation.
Visualizations
Kif15 Signaling Pathway in Mitosis
The following diagram illustrates the role of Kif15 in the formation and maintenance of the bipolar mitotic spindle.
Caption: Kif15's role in mitotic spindle assembly.
Experimental Workflow for Kif15 Inhibitor Specificity Validation
This diagram outlines a typical workflow for validating the specificity of a novel Kif15 inhibitor.
Caption: A typical workflow for validating Kif15 inhibitor specificity.
References
- 1. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. researchgate.net [researchgate.net]
- 6. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kif15-IN-1 and Eg5 Inhibitors in Cancer Therapy
A Strategic Guide for Researchers in Oncology and Drug Development
The mitotic spindle is a critical target in cancer therapy due to its essential role in cell division. For decades, drugs targeting microtubules, such as taxanes and vinca alkaloids, have been mainstays in chemotherapy. However, their broad effects on the microtubule cytoskeleton lead to significant side effects, notably neurotoxicity. This has driven the search for more specific anti-mitotic agents that target proteins exclusively involved in mitosis, such as the kinesin motor proteins Eg5 (also known as KSP or KIF11) and Kif15 (Kinesin-12).
This guide provides a comparative analysis of inhibitors targeting these two key mitotic kinesins: Kif15-IN-1 and the broader class of Eg5 inhibitors. We will examine their mechanisms of action, present comparative experimental data, and detail the methodologies used to obtain these findings. The central theme emerging from this analysis is the potential for a powerful synergistic combination therapy to overcome intrinsic and acquired resistance to Eg5 inhibition.
Mechanism of Action: A Tale of Two Mitotic Motors
Eg5 and Kif15 are both plus-end directed motor proteins that play crucial, albeit partially redundant, roles in establishing and maintaining the bipolar mitotic spindle.
Eg5 (KIF11): The Primary Force for Spindle Bipolarity
Eg5 is a homotetrameric kinesin that localizes to the spindle midzone, where it crosslinks antiparallel microtubules and slides them apart. This outward-pushing force is the primary driver for separating the centrosomes during prophase, a prerequisite for the formation of a bipolar spindle.[1][2]
Inhibition of Eg5 prevents centrosome separation, resulting in a characteristic cellular phenotype: the formation of a "monoaster" spindle, where a radial array of microtubules surrounds a single centrosomal body.[3] This activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and, ultimately, apoptotic cell death in tumor cells.[3] Because Eg5's function is largely restricted to mitosis, its inhibitors generally lack the neurotoxic side effects associated with tubulin-targeting agents.[1]
Eg5 inhibitors can be broadly classified by their mechanism:
-
Allosteric Loop L5 Inhibitors: Most clinical candidates (e.g., Ispinesib, Filanesib, Monastrol, S-trityl-L-cysteine (STLC)) bind to an allosteric pocket near the ATP-binding site.[2][4] This traps the motor in a weak microtubule-binding state, effectively knocking it off its track and causing the spindle to collapse.[2]
-
Rigor Inhibitors: A less common class (e.g., BRD9876) acts as an ATP-competitive inhibitor, locking Eg5 in a strong, rigor-like binding state on the microtubule.[2] While this also prevents motor activity, it can paradoxically stabilize microtubule structures.[2]
Kif15 (Kinesin-12): The Backup System
Kif15 also functions to separate spindle poles.[5] While its role in a normal mitosis is less dominant than Eg5's, it becomes critical when Eg5 is compromised. Kif15 can compensate for the loss of Eg5 function, allowing cells to build a bipolar spindle and complete mitosis even in the presence of potent Eg5 inhibitors.[6][7] This functional redundancy is a key mechanism of resistance to Eg5-targeted monotherapy and a primary reason for their limited success in clinical trials.[6][8]
This compound is a small molecule that specifically inhibits Kif15.[9] Its mechanism differs from many Eg5 inhibitors; it arrests the Kif15 motor in a strong, microtubule-bound state.[6] This not only blocks the motor's motility but also effectively turns it into a brake that resists forces generated by other motors, like Eg5.[8]
Comparative Efficacy and Performance Data
Experimental data clearly demonstrates the distinct potencies of various inhibitors and, most importantly, the synergistic potential of targeting both kinesins simultaneously.
Table 1: In Vitro Inhibitory Potency
This table summarizes the half-maximal inhibitory concentrations (IC50) or effective doses from various in vitro assays. Lower values indicate higher potency.
| Inhibitor | Target | Assay Type | Potency | Reference(s) |
| This compound | Kif15 | MT Gliding Assay | IC50: 203 nM | [5] |
| MT Gliding Assay | ~60 µM (for complete inhibition) | [8] | ||
| Ispinesib | Eg5 | MT Gliding Assay | ~1 µM (for complete inhibition) | [8] |
| Filanesib | Eg5 | MT Gliding Assay | ~1 µM (for complete inhibition) | [8] |
| S-trityl-L-cysteine (STLC) | Eg5 | MT-activated ATPase | IC50: 140 nM | [10][11] |
| Dimethylenastron | Eg5 | Eg5 Inhibition Assay | IC50: 200 nM | [12] |
| K858 | Eg5 | Eg5 Inhibition Assay | IC50: 1.3 µM | [13] |
| Monastrol | Eg5 | Mitotic Arrest (HeLa) | IC50: ~25 µM (calculated from STLC comparison) | [11] |
Table 2: Cellular Activity and Cytotoxicity
This table presents data on the effects of the inhibitors on cancer cell lines, including growth inhibition (GI50) and mitotic arrest.
| Inhibitor(s) | Cell Line(s) | Assay Type | Key Finding | Reference(s) |
| This compound | MDA-MB231 (Breast) | MTT Assay (48h) | GI50: 57.95 µM | [14] |
| MCF7 (Breast) | MTT Assay (48h) | GI50: > 100 µM | [14] | |
| S-trityl-L-cysteine (STLC) | HeLa (Cervical) | Mitotic Arrest | IC50: 700 nM | [10][11] |
| This compound + Ispinesib | HeLa (Cervical) | Cell Proliferation | Strong Synergy , most pronounced at 20 µM this compound + 1 nM Ispinesib | [8] |
| This compound + Filanesib | HeLa (Cervical) | Cell Proliferation | Strong Synergy , most pronounced at 20 µM this compound + 1 nM Filanesib | [8] |
| This compound + Ispinesib | Gastric Cancer Cells | Proliferation | Synergistic antitumor effect in vitro and in vivo | [15] |
The Rationale for Combination Therapy: Overcoming Resistance
Therefore, a dual-inhibition strategy is a rational approach to preemptively block this escape mechanism. By inhibiting both the primary motor (Eg5) and the key backup motor (Kif15), the combination therapy creates a more robust mitotic block that is significantly more effective at killing cancer cells than either agent alone.[8][15]
Experimental Protocols
Detailed and reproducible methodologies are crucial for comparative studies. Below are protocols for key assays cited in the analysis.
Protocol 1: Cell Viability / Cytotoxicity (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxic effects of this compound on breast cancer cell lines.[14]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor (e.g., this compound) in complete culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration and use a non-linear regression model to determine the GI50/IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle phase distribution and quantify mitotic arrest.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of inhibitor(s) for a specified time (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Fixation: Pellet the cells by centrifugation (300 x g for 5 minutes). Wash once with cold PBS. Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~610 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram. Quantify the percentage of cells in G1, S, and G2/M phases. A significant increase in the 4N DNA content peak indicates G2/M arrest.
Protocol 3: In Vitro Microtubule (MT) Gliding Assay
This assay directly measures the effect of an inhibitor on the motor's ability to move microtubules.[8]
-
Flow-Cell Preparation: Construct a flow-cell by placing a coverslip over a glass slide with double-sided tape as a spacer.
-
Motor Adsorption: Introduce a solution containing the recombinant motor protein (e.g., Kif15 or Eg5) into the flow-cell and incubate for 5 minutes to allow the motors to adsorb to the glass surface.
-
Blocking: Wash the chamber with a blocking buffer (e.g., casein solution) to prevent non-specific binding of microtubules.
-
Microtubule Introduction: Introduce a solution containing taxol-stabilized, fluorescently-labeled microtubules, along with ATP and the inhibitor at the desired concentration.
-
Imaging: Place the slide on a total internal reflection fluorescence (TIRF) microscope. Record time-lapse movies of the microtubules gliding over the motor-coated surface.
-
Data Analysis: Use tracking software (e.g., ImageJ with MTrackJ plugin) to measure the velocity of individual microtubules. Compare the velocities in the presence of the inhibitor to the vehicle control to determine the level of inhibition and calculate the IC50.
Conclusion
The comparative analysis of this compound and Eg5 inhibitors illuminates a critical aspect of modern anti-mitotic drug development: the challenge of cellular redundancy. While Eg5 is a well-validated and potent cancer target, its clinical efficacy has been hampered by the compensatory function of Kif15.[6][8]
The experimental data strongly supports a paradigm shift from monotherapy to a synergistic combination therapy. The dual inhibition of Eg5 and Kif15 with agents like Ispinesib and this compound, respectively, offers a robust strategy to overcome this resistance mechanism.[8][15] This approach has demonstrated significant synergistic effects in preclinical models, effectively shutting down the cell's ability to construct a bipolar spindle.[8][15] For researchers and drug developers, these findings provide a clear rationale for advancing dual Kif15/Eg5 inhibition strategies into further preclinical and clinical investigation as a promising next-generation anti-mitotic therapy.
References
- 1. cytoskeleton.com [cytoskeleton.com]
- 2. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Combined Inhibition of KIF11 and KIF15 as an Effective Therapeutic Strategy for Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating KIF15 Inhibition: A Comparative Guide to the In Vivo Anti-proliferative Effects of Kif15-IN-1
This guide provides a comparative analysis of Kif15-IN-1, a small molecule inhibitor of the mitotic kinesin KIF15, and its potential for in vivo anti-proliferative applications. KIF15 is a motor protein crucial for the proper formation of the bipolar spindle during mitosis.[1] Its overexpression is linked to the progression of various cancers, including glioma, pancreatic, and breast cancer, making it a compelling target for anti-cancer therapies.[2][3][4]
This document is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed protocols for in vivo validation, and a comparison with alternative therapeutic strategies.
This compound: Mechanism and Preclinical Evidence
This compound is a selective inhibitor that targets the motor domain of KIF15, disrupting its function in cell division.[5] Preclinical studies have demonstrated its efficacy in vitro. For instance, this compound exhibits a cytotoxic effect on breast cancer cell lines, leading to decreased cell viability, suppressed migration, and increased apoptosis.[6] While direct in vivo studies on this compound are emerging, research on silencing the KIF15 gene in animal models strongly supports the therapeutic potential of its inhibition. These genetic knockdown studies have shown significant inhibition of tumor growth in glioma and pancreatic cancer xenograft models, validating KIF15 as an in vivo anti-proliferative target.[2][3]
KIF15 Signaling Pathways
KIF15 exerts its pro-proliferative effects by influencing key signaling pathways. Notably, it has been shown to promote cancer cell growth through the activation of the MEK/ERK pathway.[2][3] It is also implicated in the regulation of the PI3K/AKT and p53 signaling pathways in certain cancers.[7][8] Inhibition of KIF15 is expected to downregulate these pro-survival and proliferative signals.
Caption: KIF15-mediated pro-proliferative signaling pathways.
Comparative Analysis of KIF15-Targeted Therapies
The primary strategy to counteract KIF15-driven cancer progression involves direct inhibition or targeting functionally redundant pathways. This compound is a key compound in this effort, but alternative and complementary approaches exist.
| Therapeutic Agent/Strategy | Target | Mechanism of Action | Key In Vitro/In Vivo Findings | Reference |
| This compound | KIF15 | Small molecule inhibitor that arrests the motor in a microtubule-bound state. | Inhibits proliferation and induces apoptosis in breast cancer cells. Synergizes with Eg5 inhibitors in HeLa cells. | [6][9] |
| GW108X | KIF15 | Small molecule inhibitor that prevents the KIF15 motor domain from binding to microtubules. | Inhibits KIF15-driven microtubule gliding. | [10] |
| KIF15 Gene Silencing (siRNA/shRNA) | KIF15 mRNA | Genetic knockdown of KIF15 expression. | Inhibits tumor growth in glioma, pancreatic, and nasopharyngeal cancer xenograft models. | [2][3][8] |
| Ispinesib (SB-715992) | Eg5/KIF11 | Allosteric inhibitor of Eg5, another mitotic kinesin. | Shows anti-proliferative activity, but resistance can develop via KIF15 upregulation. | [10][11] |
| Filanesib (ARRY-520) | Eg5/KIF11 | Allosteric inhibitor of Eg5. | Used in clinical trials; demonstrates synergistic effects when combined with KIF15 inhibition. | [11][12] |
The Rationale for Combination Therapy
A significant challenge in targeting mitotic kinesins is functional redundancy. The kinesin Eg5 (also known as KIF11) works in parallel with KIF15 to ensure spindle bipolarity. Inhibition of Eg5 alone can be compensated by KIF15, leading to therapeutic resistance.[10] This has led to the failure of Eg5 inhibitors in some clinical trials. A promising strategy is the dual inhibition of both Eg5 and KIF15, which has been shown to synergistically reduce cancer cell proliferation.[12]
Caption: Rationale for dual inhibition of KIF15 and Eg5.
Experimental Protocol: Validating this compound in a Mouse Xenograft Model
This protocol outlines a standard procedure to assess the anti-proliferative effects of this compound in vivo, based on methodologies reported for KIF15 silencing studies.[2][3][8]
Key Steps:
-
Cell Culture: Culture a human cancer cell line with known KIF15 expression (e.g., U87 MG glioma cells, PANC-1 pancreatic cancer cells).
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100 mm³), randomly assign mice into treatment and control groups (n=5-10 per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., DMSO, saline) following the same schedule as the treatment group.
-
This compound Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., intraperitoneal injection daily or several times a week). Dose determination may require a preliminary tolerability study.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health status.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise, weigh, and photograph the tumors.
-
Process tumor tissue for further analysis (e.g., fixation in formalin for histology or snap-freezing for molecular analysis).
-
-
Histological and Molecular Analysis:
-
Immunohistochemistry (IHC): Stain tumor sections for proliferation markers (e.g., Ki-67) and apoptotic markers (e.g., cleaved caspase-3).
-
Western Blot: Analyze protein expression from tumor lysates to confirm the downregulation of KIF15 signaling targets (e.g., p-ERK, p-AKT).
-
Caption: Workflow for in vivo validation using a xenograft model.
Conclusion
This compound represents a promising targeted therapy for cancers dependent on the KIF15 motor protein. While in vitro data is strong, comprehensive in vivo studies are necessary to fully validate its anti-proliferative effects and establish its therapeutic window. The experimental framework provided here, along with a comparative understanding of alternative strategies like dual Eg5/KIF15 inhibition, offers a clear path for the continued development of KIF15 inhibitors as a novel class of anti-cancer agents.
References
- 1. KIF15 - Wikipedia [en.wikipedia.org]
- 2. Identification of KIF15 as a potential therapeutic target and prognostic factor for glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KIF15 promotes pancreatic cancer proliferation via the MEK–ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZNF367-induced transcriptional activation of KIF15 accelerates the progression of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinesin superfamily member 15 knockdown inhibits cell proliferation, migration, and invasion in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Comparative Analysis of Kif15-IN-1 Activity Across Diverse Cell Lines
A Comprehensive Guide for Researchers in Oncology and Drug Development
This guide provides a detailed comparison of the biological activity of Kif15-IN-1, a small molecule inhibitor of the mitotic kinesin Kif15, across various cell lines. Kif15 has emerged as a promising target in oncology, particularly in the context of resistance to Eg5 inhibitors. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the underlying molecular pathways to aid researchers in evaluating the potential of this compound for further investigation.
Mechanism of Action and Therapeutic Rationale
Kif15 is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis.[1] In many cancer cells, Kif15 can compensate for the inhibition of Eg5, another key mitotic kinesin, leading to resistance to Eg5-targeted therapies.[2] this compound inhibits Kif15 by arresting the motor in a microtubule-bound state, thereby disrupting its motile function.[3] This mechanism provides a strong rationale for its use as a monotherapy or in combination with Eg5 inhibitors to overcome therapeutic resistance.
Comparative Activity of Kif15 Inhibitors
The inhibitory potential of this compound has been evaluated in various assays, providing insights into its potency and mechanism. For a comprehensive comparison, we also include data for GW108X, an alternative Kif15 inhibitor with a distinct mechanism of action that prevents the motor domain of Kif15 from binding to microtubules.[3]
Table 1: Biochemical Inhibitory Activity of Kif15 Inhibitors
| Inhibitor | Assay Type | IC50 (µM) | Source |
| This compound | Microtubule Gliding | 1.72 | [4] |
| GW108X | ATPase | 0.82 | [5] |
| GW108X | Microtubule Gliding | 0.734 | [5] |
Cross-Validation of this compound Activity in Cancer Cell Lines
The anti-proliferative effects of this compound have been investigated in several cancer cell lines, demonstrating its potential as an anti-cancer agent.
HeLa (Cervical Cancer)
In HeLa cells, this compound has been shown to act synergistically with Eg5 inhibitors, such as Ispinesib and Filanesib, to reduce cancer cell viability.[6][7] Treatment of HeLa cells for 72 hours with a combination of this compound and an Eg5 inhibitor resulted in a significant decrease in the number of viable cells compared to treatment with either inhibitor alone.[6]
MDA-MB-231 (Triple-Negative Breast Cancer) and MCF7 (Estrogen Receptor-Positive Breast Cancer)
A recent study demonstrated the anti-proliferative effect of this compound in both MDA-MB-231 and MCF7 breast cancer cell lines.[8] The cytotoxic effect of this compound in these cell lines was associated with an increase in apoptosis and a suppression of cell migration.[8] The viability of both cell lines was assessed using an MTT assay.[8]
While specific IC50 values from cell viability assays for this compound are not consistently reported across all studies, the available data strongly indicates its activity against these cancer cell lines. Further standardized studies would be beneficial to establish a more comprehensive comparative profile.
Experimental Protocols
To facilitate the replication and further investigation of this compound's activity, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and can be used to determine the IC50 value of this compound in various cell lines.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (and other inhibitors as required)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include appropriate controls.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Kif15 Signaling and Regulatory Pathways
To provide a broader context for the action of this compound, the following diagrams illustrate the key signaling pathways involving Kif15.
Conclusion
This compound is a potent inhibitor of the mitotic kinesin Kif15 with demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines, including those resistant to Eg5 inhibitors. Its unique mechanism of arresting Kif15 on microtubules provides a clear rationale for its further development, both as a single agent and in combination therapies. This guide provides a foundational overview for researchers, summarizing the current understanding of this compound's activity and offering detailed protocols to standardize future investigations. The provided signaling pathway diagrams offer a visual framework for understanding the molecular context of Kif15 inhibition. Further studies to establish a comprehensive panel of cellular IC50 values for this compound and its analogues are warranted to accelerate its clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Inhibition of MCF-7 breast cancer cell proliferation by MCF-10A breast epithelial cells in coculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Kif15-IN-1 vs. Kif11 Inhibitors: A Comparative Guide to Overcoming Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted cancer therapies is a significant challenge in oncology. Kinesin spindle protein (Kif11, also known as Eg5) inhibitors, a class of anti-mitotic agents that disrupt cell division, have shown promise in preclinical studies but have faced limitations in clinical trials due to acquired resistance. A key mechanism of this resistance involves the compensatory upregulation of another mitotic kinesin, Kif15. This guide provides a detailed comparison of Kif15-IN-1, a Kif15 inhibitor, and Kif11 inhibitors, with a focus on their potential to overcome drug resistance, supported by experimental data.
Mechanism of Action: Targeting the Mitotic Spindle
Both Kif11 and Kif15 are crucial motor proteins involved in the formation and maintenance of the bipolar mitotic spindle, a cellular machine essential for accurate chromosome segregation during cell division. However, they play distinct and partially redundant roles.
Kif11 (Eg5): The Primary Force Generator
Kif11 is a homotetrameric kinesin that bundles and slides antiparallel microtubules, generating the outward force necessary to push the spindle poles apart.[1][2] Inhibition of Kif11 prevents the formation of a bipolar spindle, leading to a "monopolar" spindle phenotype, mitotic arrest, and ultimately, apoptosis in cancer cells.[3] This makes Kif11 an attractive target for cancer therapy.
Kif15: The Compensatory Player
Kif15 also contributes to spindle bipolarity, and its role becomes critical when Kif11 is inhibited.[3] In Kif11-inhibitor-resistant cells, Kif15 can compensate for the loss of Kif11 function, enabling the separation of spindle poles and allowing cancer cells to complete mitosis and proliferate.[3][4] This functional redundancy is a primary driver of resistance to Kif11 inhibitors.
This compound: A Strategy to Counter Resistance
This compound is a small molecule inhibitor of Kif15.[5] By targeting the compensatory mechanism, this compound has the potential to restore sensitivity to Kif11 inhibitors or act synergistically with them to induce cancer cell death.
Comparative Performance: this compound and Kif11 Inhibitors
Experimental data from studies on various cancer cell lines, particularly gastric and malignant peripheral nerve sheath tumors, highlight the differential and synergistic effects of inhibiting Kif15 and Kif11.
In Vitro Efficacy: Cell Viability and Proliferation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and various Kif11 inhibitors in different cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| AGS | Gastric Cancer | ~10 | [1][2] |
| HGC-27 | Gastric Cancer | ~15 | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [5] |
| MCF7 | ER+ Breast Cancer | Not specified | [5] |
Table 2: IC50 Values of Kif11 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ispinesib | S462 | Malignant Peripheral Nerve Sheath Tumor | ~1.6 | [3] |
| Ispinesib | ST88-14 | Malignant Peripheral Nerve Sheath Tumor | ~1.6 | [3] |
| ARRY-520 | S462 | Malignant Peripheral Nerve Sheath Tumor | 0.54 | [3] |
| ARRY-520 | ST88-14 | Malignant Peripheral Nerve Sheath Tumor | 0.57 | [3] |
Overcoming Resistance: The Synergistic Effect
The true potential of this compound lies in its ability to act synergistically with Kif11 inhibitors to overcome resistance.
A study on gastric cancer cells demonstrated that the combination of this compound and the Kif11 inhibitor ispinesib resulted in a synergistic anti-proliferative effect, both in vitro and in vivo.[1][2] Knockout of KIF15 in gastric cancer cells significantly increased their sensitivity to ispinesib.[1][2]
Similarly, in malignant peripheral nerve sheath tumor (MPNST) cells, genetic suppression of KIF15 enhanced the sensitivity to Kif11 inhibitors.[3] This suggests that a dual-inhibition strategy could be effective in tumors where Kif15-mediated resistance is a factor.
Table 3: Synergistic Effects of this compound and Kif11 Inhibitors
| Cancer Type | This compound Combination | Effect | Reference |
| Gastric Cancer | Ispinesib | Synergistic inhibition of proliferation in vitro and in vivo | [1][2] |
| Malignant Peripheral Nerve Sheath Tumor | Ispinesib/ARRY-520 (with KIF15 suppression) | Increased sensitivity to Kif11 inhibitors | [3] |
| Epithelial Ovarian Cancer | KIF11 inhibitors | Synergistic effect in vitro | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound and Kif11 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a Kif11 inhibitor, or a combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the inhibitors as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after drug treatment.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with the inhibitors for 24 hours.
-
Colony Formation: Remove the drug-containing medium, wash the cells, and culture in fresh medium for 10-14 days until visible colonies form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (containing at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Signaling Pathway: Mitotic Spindle Formation
Caption: Mitotic spindle formation and mechanisms of resistance and synergistic inhibition.
Experimental Workflow: Cell Viability and Apoptosis Assays
Caption: Workflow for comparing this compound and Kif11 inhibitors.
Conclusion
The emergence of Kif15 as a key mediator of resistance to Kif11 inhibitors has necessitated the development of novel therapeutic strategies. The available data strongly suggest that targeting Kif15 with inhibitors like this compound, particularly in combination with Kif11 inhibitors, represents a promising approach to overcome this resistance.[1][2][3]
The synergistic effects observed in preclinical models provide a strong rationale for the continued investigation of this dual-inhibition strategy. For researchers and drug development professionals, this comparative analysis underscores the importance of understanding and targeting compensatory resistance mechanisms to improve the efficacy of anti-mitotic cancer therapies. Further clinical investigation is warranted to translate these promising in vitro and in vivo findings into effective treatments for patients with drug-resistant cancers.
References
- 1. Combined Inhibition of KIF11 and KIF15 as an Effective Therapeutic Strategy for Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Inhibition of KIF11 and KIF15 as an Effective Therapeuti...: Ingenta Connect [ingentaconnect.com]
- 3. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
Confirming the On-Target Effects of Kif15-IN-1: A Comparative Guide with siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of the Kif15 inhibitor, Kif15-IN-1: direct chemical inhibition and genetic knockdown using small interfering RNA (siRNA). This objective analysis is supported by experimental data and detailed protocols to aid researchers in designing and interpreting their own studies.
Introduction to Kif15 and this compound
Kinesin family member 15 (Kif15) is a plus-end-directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle, a key structure for accurate chromosome segregation during cell division.[1] Its overexpression has been implicated in the progression of various cancers, including breast cancer, glioma, and nasopharyngeal carcinoma, making it an attractive target for anti-cancer drug development.[1][2][3]
This compound is a small molecule inhibitor of Kif15.[4] By binding to the motor domain of Kif15, this compound allosterically inhibits its ATPase activity, leading to mitotic arrest and subsequent cell death in cancer cells dependent on Kif15 function. Confirming that the observed cellular phenotypes are a direct result of Kif15 inhibition is critical for the validation of this compound as a specific therapeutic agent. The gold-standard approach for this validation is to compare the effects of the small molecule inhibitor with those of a highly specific genetic knockdown tool, such as siRNA.
Comparison of Phenotypic Effects: this compound vs. Kif15 siRNA
Both chemical inhibition with this compound and genetic knockdown of Kif15 using siRNA have been shown to induce similar anti-proliferative and pro-apoptotic effects in various cancer cell lines. This convergence of phenotypes strongly supports the on-target activity of this compound. The following table summarizes key quantitative data from studies investigating the effects of both methods.
| Parameter | This compound | Kif15 siRNA | Cell Line(s) | Citation(s) |
| Cell Viability (GI50/IC50) | GI50: 57.95 µM (48h) | Not directly compared | MDA-MB-231 (Breast Cancer) | [4] |
| GI50: 61.9 µM (48h) | MCF7 (Breast Cancer) | [4] | ||
| Apoptosis | ~15% late apoptotic cells (at GI50) | Significantly increased apoptosis vs. control | MCF7 (Breast Cancer) | [4] |
| 5-fold increase in apoptosis | U87 MG (Glioma) | [2] | ||
| 3.8-fold increase in apoptosis | U251 (Glioma) | [2] | ||
| Significantly increased apoptosis vs. control | CNE-2, 5-8F (Nasopharyngeal Carcinoma) | [3] | ||
| Cell Cycle Arrest | Not explicitly quantified | G2/M arrest | U87 MG, U251 (Glioma) | [2] |
| G2/M arrest | MDA-MB-231, SKBR3 (Breast Cancer) | [1] | ||
| G0/G1 arrest | A549, NCI-H460 (Non-small cell lung cancer) | [5] |
Experimental Workflow for On-Target Validation
The following diagram illustrates a typical experimental workflow to confirm the on-target effects of this compound by comparing its activity with that of Kif15 siRNA.
Conceptual Signaling Pathway of Kif15 Inhibition
The diagram below conceptualizes the downstream effects of Kif15 inhibition, leading to mitotic defects and eventual cell death.
Detailed Experimental Protocols
Kif15 siRNA Transfection
Objective: To specifically knockdown the expression of Kif15 protein in cultured cells.
Materials:
-
Kif15-specific siRNA duplexes (and a non-targeting or scrambled siRNA control)
-
Lipofectamine RNAiMAX Transfection Reagent (or equivalent)
-
Opti-MEM I Reduced Serum Medium (or equivalent)
-
Appropriate cell culture plates and complete growth medium
-
Cells to be transfected (e.g., MDA-MB-231, U87 MG)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free complete growth medium such that they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well of a 6-well plate, dilute 10-30 pmol of Kif15 siRNA (or scrambled control) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to downstream assays. The optimal incubation time should be determined empirically.
Western Blotting for Kif15 Knockdown Confirmation
Objective: To quantify the reduction in Kif15 protein levels following siRNA transfection or this compound treatment.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Kif15
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-Kif15 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Quantify band intensities relative to the loading control.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound and Kif15 siRNA on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-range of this compound or transfect with Kif15 siRNA as described above. Include appropriate controls.
-
Incubation: Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 for this compound.
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of Kif15 inhibition on cell cycle distribution.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation:
-
Harvest treated and control cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
By following these protocols and comparing the resulting data, researchers can confidently validate the on-target effects of this compound and further establish its potential as a selective therapeutic agent.
References
- 1. ZNF367-induced transcriptional activation of KIF15 accelerates the progression of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of KIF15 as a potential therapeutic target and prognostic factor for glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin superfamily member 15 knockdown inhibits cell proliferation, migration, and invasion in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. hh.um.es [hh.um.es]
Kif15-IN-1: A Comparative Analysis of its Effects on Normal Versus Cancer Cells
A detailed examination of the preclinical data on the selective inhibitory effects of Kif15-IN-1, a potent inhibitor of the mitotic kinesin Kif15, reveals a promising therapeutic window for cancer treatment. This guide provides a comprehensive comparison of its cytotoxic and migratory effects on cancerous versus normal cells, supported by experimental data and an exploration of the underlying signaling pathways.
Kinesin family member 15 (KIF15) is a plus-end directed motor protein essential for the proper formation and maintenance of the bipolar spindle during mitosis.[1] While its role is somewhat redundant in normal cell division, many cancer cells exhibit a heightened dependency on KIF15, particularly in the context of resistance to other antimitotic drugs that target the primary mitotic kinesin, Eg5.[2][3] This dependency makes KIF15 an attractive target for anticancer therapies. This compound is a small molecule inhibitor that potently targets the motor activity of KIF15.[2]
Comparative Cytotoxicity: A Preferential Effect on Cancer Cells
Quantitative analysis of the cytotoxic effects of this compound demonstrates a significant therapeutic advantage against cancer cells compared to normal cells. The half-maximal growth inhibitory concentration (GI50) values are markedly lower in various cancer cell lines than in normal cell lines, indicating a higher sensitivity of malignant cells to this compound.
| Cell Line | Cell Type | Organism | GI50 (µM) at 48h | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Human | 57.95 ± 3.99 | [4] |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | Human | 61.9 ± 0.8 | [4] |
| HeLa | Cervical Cancer | Human | Not explicitly stated, but synergistic effects observed at 20 µM | [2] |
| REF | Embryo Fibroblasts | Rat | > 100 | [4] |
This differential sensitivity is likely attributable to the overexpression of KIF15 in a wide array of human cancers. Analysis of The Cancer Genome Atlas (TCGA) database reveals a significant upregulation of KIF15 mRNA in numerous tumor types when compared to corresponding normal tissues.[5] This overexpression may render cancer cells more reliant on KIF15 for mitotic progression and survival, thus making them more susceptible to its inhibition.
Impact on Cellular Processes: Proliferation, Apoptosis, and Migration
This compound exerts its anticancer effects by disrupting key cellular processes essential for tumor growth and metastasis.
-
Inhibition of Proliferation and Induction of Apoptosis: Treatment with this compound leads to a dose-dependent inhibition of proliferation in breast cancer cell lines.[4] This anti-proliferative effect is associated with an increase in apoptosis, or programmed cell death.[4] For instance, in MDA-MB-231 breast cancer cells, treatment with this compound at its GI50 concentration resulted in approximately 80% of the cells undergoing apoptosis.[4]
-
Suppression of Cell Migration: Beyond its effects on cell viability, this compound has been shown to suppress the migratory capacity of cancer cells.[4] This is a critical finding, as cell migration is a prerequisite for cancer metastasis.
Underlying Molecular Mechanisms and Signaling Pathways
The selective action of this compound appears to be rooted in the differential reliance of cancer cells on specific signaling pathways for their proliferation and survival. KIF15 has been implicated in the modulation of key oncogenic pathways, including the MEK-ERK and PI3K-AKT signaling cascades.[6][7]
Studies have shown that KIF15 can promote pancreatic and bladder cancer cell proliferation via the MEK-ERK pathway.[6][8] Similarly, the PI3K-AKT pathway, a central regulator of cell growth, survival, and metabolism, has been linked to KIF15 function in prostate and chordoma cancers.[7][9] Cancer cells are often addicted to these pathways for their sustained growth and survival. By inhibiting KIF15, this compound may disrupt the downstream signaling of these pathways, leading to cell cycle arrest and apoptosis, with a more pronounced effect on the highly dependent cancer cells.
In contrast, normal cells, with their intact regulatory mechanisms and lower reliance on these specific pathways for routine proliferation, appear to be less affected by the inhibition of KIF15.
Caption: this compound inhibits KIF15, which in turn downregulates pro-survival and pro-proliferative signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on both normal and cancer cell lines.
-
Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate overnight to allow for cell adhesion.
-
Treatment: Expose the cells to increasing concentrations of this compound (e.g., 10-100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 96 hours).
-
MTT Addition: Remove the medium and add 20 µl of MTT solution (5 mg/ml) to each well. Incubate for a period that allows for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., GI50) for a specified time (e.g., 48 hours).
-
Cell Harvesting: Trypsinize the cells, wash with PBS, and collect them.
-
Staining: Mix a small volume of the cell suspension with the Acridine Orange/Ethidium Bromide (AO/EB) staining solution.
-
Microscopy: Immediately place the stained cell suspension on a microscope slide and observe under a fluorescence microscope.
-
Cell Counting: Count the number of viable (green nucleus), early apoptotic (bright green nucleus with condensed or fragmented chromatin), late apoptotic (orange nucleus with condensed or fragmented chromatin), and necrotic (uniformly orange-red nucleus) cells.
Conclusion
The available preclinical data strongly suggest that this compound exhibits a selective inhibitory effect on cancer cells over normal cells. This selectivity is likely driven by the common overexpression of KIF15 in malignant tissues, leading to an increased dependency of cancer cells on this motor protein for their proliferation and survival. By disrupting vital cellular processes and interfering with key oncogenic signaling pathways, this compound presents a promising avenue for the development of targeted cancer therapies with a potentially wide therapeutic window. Further investigation into a broader range of normal human cell types and in vivo models is warranted to fully elucidate its safety and efficacy profile.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. ZNF367-induced transcriptional activation of KIF15 accelerates the progression of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Identification of KIF15 as a potential therapeutic target and prognostic factor for glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KIF15 promotes pancreatic cancer proliferation via the MEK-ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KIF15 promotes pancreatic cancer proliferation via the MEK–ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of KIF15 suppresses proliferation of prostate cancer cells and induces apoptosis through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Kif15-IN-1
For laboratory professionals engaged in cancer research and other cellular proliferation studies, the proper handling and disposal of chemical compounds like Kif15-IN-1, a kinesin family member 15 (Kif15) inhibitor, is a critical component of laboratory safety and environmental responsibility.[1][2][3][4] Adherence to established protocols not only ensures a safe working environment but also maintains compliance with institutional and regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated waste materials.
I. Immediate Safety and Handling Considerations
Before beginning any procedure that involves this compound, it is imperative to consult the material safety data sheet (MSDS) if available and to be familiar with general laboratory safety protocols. As with most kinase inhibitors used in research, this compound should be handled with care, assuming it has potential biological activity and may present hazards.[5][6]
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from spills.
II. Step-by-Step Disposal Procedures
The inappropriate disposal of potentially hazardous chemicals is illegal and can have serious repercussions.[7] Therefore, a systematic approach to waste management is essential.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step. Do not mix incompatible waste types.[8] this compound waste should be categorized as follows:
-
Unused or Expired this compound (Solid):
-
Keep the compound in its original, clearly labeled container.[7]
-
Do not mix with other solid chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
This compound Solutions (Liquid Waste):
-
Solvent-Based Solutions (e.g., in DMSO): Collect in a designated, leak-proof container for non-halogenated or halogenated solvent waste, depending on the solvent used.[7][8] It is crucial to separate halogenated and non-halogenated solvents as this impacts the disposal method.[7][8]
-
Aqueous Solutions: Collect in a separate, designated container for aqueous chemical waste.[8] Do not dispose of aqueous solutions containing this compound down the sanitary sewer unless explicitly approved by your EHS department, as it may be harmful to aquatic life.[9]
-
-
Contaminated Labware and Materials (Solid Waste):
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
-
Non-Sharps: Gloves, pipette tips, paper towels, and other solid materials contaminated with this compound should be collected in a clearly labeled, leak-proof container or a designated pail lined with a clear plastic bag.[7][10] If materials are contaminated with other hazardous substances like heavy metals, this must be clearly indicated on the waste container label.[10]
-
Step 2: Waste Container Management
Properly managing waste containers is crucial to prevent leaks, spills, and accidental exposures.
-
Container Selection: Use sturdy, leak-proof containers that are compatible with the chemical waste they will hold.[7][8] For liquid waste, plastic-coated, shatter-resistant bottles are recommended.[7]
-
Labeling: All waste containers must be clearly and accurately labeled.[7] The label should include:
-
The words "Hazardous Waste" or "Chemical Waste."
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO").
-
The approximate concentrations and volumes.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
Storage:
-
Keep waste containers securely closed except when adding waste.[8]
-
Store waste containers in a designated and properly ventilated area, away from sinks and drains.[7]
-
Ensure secondary containment is used for liquid waste containers to catch any potential leaks.
-
Segregate incompatible waste containers to prevent accidental mixing.[8]
-
Step 3: Arranging for Disposal
Under no circumstances should hazardous chemical waste be disposed of in the regular trash or poured down the drain without specific authorization from your institution's EHS department.[7]
-
Contact your EHS Department: Your institution's EHS or Research Safety office is responsible for the collection and proper disposal of chemical waste.[7][9]
-
Schedule a Pickup: Follow your institution's specific procedures for requesting a waste pickup. This may involve an online request form or a direct phone call. Be prepared to provide information from the waste container label. Laboratory chemical waste containers should typically be picked up within 150 days or when they are ¾ full.[7]
III. Quantitative Data Summary for Disposal
| Waste Type | Container | Key Disposal Considerations |
| Solid this compound | Original or clearly labeled, sealed container.[7] | Do not mix with other solid waste. |
| Liquid this compound in Solvent | Labeled, sealed, leak-proof bottle. | Segregate halogenated and non-halogenated solvents.[7][8] |
| Aqueous this compound Solution | Labeled, sealed, leak-proof bottle. | Do not dispose down the drain unless approved by EHS.[9] |
| Contaminated Sharps | Designated sharps container. | Follow specific biohazardous or chemical sharps waste stream. |
| Contaminated Non-Sharps | Labeled, sealed bag or pail.[7][10] | Incineration is a common disposal method for these items.[10] |
IV. Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management. For specific experimental protocols involving this compound, researchers should refer to the primary literature. For instance, studies have detailed the use of this compound in microtubule-gliding assays and cell viability assays to investigate its synergistic effects with other inhibitors.[11]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
- 1. This compound | Kif15 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. essex.ac.uk [essex.ac.uk]
- 11. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
